griseolic acid B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98890-01-8 |
|---|---|
Molecular Formula |
C14H13N5O7 |
Molecular Weight |
363.28 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid |
InChI |
InChI=1S/C14H13N5O7/c15-10-7-11(17-3-16-10)19(4-18-7)12-8(22)9-5(25-12)1-14(26-9,13(23)24)2-6(20)21/h1,3-4,8-9,12,22H,2H2,(H,20,21)(H,23,24)(H2,15,16,17) |
InChI Key |
WRHIKWNGCJVUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(CC(=O)O)C(=O)O |
Synonyms |
griseolic acid B |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Properties of Ursolic Acid: A Technical Guide
Please Note: Initial searches for "griseolic acid B" did not yield any specific scientific data. The scientific literature is devoid of information on a compound with this exact name. However, due to the phonetic similarity, searches consistently redirected to information on ursolic acid , a well-researched and structurally related pentacyclic triterpenoid. This guide provides a comprehensive overview of the physical and chemical properties of ursolic acid, assuming a potential user interest in this compound.
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the core physical and chemical properties of ursolic acid. The information is presented in a structured format to facilitate easy reference and comparison, including tabulated quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Core Physical and Chemical Properties
Ursolic acid is a pentacyclic triterpenoid carboxylic acid widely distributed in the plant kingdom, found in the peels of fruits like apples, as well as in various herbs and spices such as rosemary and thyme.[1] It is a white to creamy-yellow powder.[2]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₈O₃ | [3] |
| Molecular Weight | 456.7 g/mol | [3] |
| Melting Point | 278-282 °C | [2] |
| CAS Number | 77-52-1 | [1] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [4] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [5] |
| DMSO | Soluble | [6] |
| Chloroform | Soluble | [2] |
| Acetone | Soluble | [6] |
Spectral Data
The structural elucidation of ursolic acid is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of ursolic acid reveals characteristic signals for its complex pentacyclic structure. Key features include the presence of terminal methyl groups resonating between δ 0.88 and 0.9 ppm and a multiplet at δ 4.52 ppm corresponding to the olefinic proton.[7] The ¹³C-NMR spectrum is also well-characterized, with distinct signals for the 30 carbon atoms of the molecule.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum of ursolic acid displays absorption bands indicative of its functional groups. A broad band in the region of 3400-2400 cm⁻¹ corresponds to the O-H stretching of the carboxylic acid and hydroxyl groups. The C=O stretching of the carboxylic acid is observed around 1690 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the determination of the molecular weight of ursolic acid, which typically shows a molecular ion peak [M-H]⁻ at m/z 455.[3]
Experimental Protocols
This section details the methodologies for key experiments related to the isolation, purification, and characterization of ursolic acid.
Isolation and Purification of Ursolic Acid from Plant Material
Objective: To isolate and purify ursolic acid from a plant source (e.g., Eucalyptus grandis leaves).[2]
Methodology:
-
Extraction:
-
Chromatographic Separation:
-
The solid residue is subjected to normal-phase column chromatography on silica gel.[2]
-
A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is employed to separate the components.[2]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).[2]
-
-
Purification:
Characterization by High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify ursolic acid in an extract.
Methodology:
-
Chromatographic System: An HPLC system equipped with a UV detector and a C18 reversed-phase column is used.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) is typically used as the isocratic mobile phase.[10]
-
Detection: The eluent is monitored at a wavelength of 210 nm.
-
Quantification: The concentration of ursolic acid in the sample is determined by comparing the peak area with that of a standard curve prepared from known concentrations of pure ursolic acid.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of ursolic acid on cancer cell lines (e.g., MCF-7).[10]
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of ursolic acid or a vehicle control (e.g., DMSO) for specific time intervals (e.g., 12, 24, 48 hours).[10]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (1 mg/mL). The plates are incubated for 4 hours at 37°C.[10]
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.[10]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[10]
-
Cell Viability Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells.[10]
Signaling Pathways Modulated by Ursolic Acid
Ursolic acid has been shown to exert its biological effects, particularly its anticancer properties, by modulating multiple signaling pathways.[11][12]
Caption: Simplified overview of key signaling pathways modulated by ursolic acid.
This diagram illustrates how ursolic acid can simultaneously inhibit pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK, while also suppressing inflammatory pathways involving NF-κB and COX-2.[11][12] Furthermore, it promotes apoptosis through the release of cytochrome c.[11]
Caption: General experimental workflow for the isolation and characterization of ursolic acid.
This workflow outlines the key steps involved in obtaining pure ursolic acid from a natural source and subsequently verifying its structure and evaluating its biological activity.
References
- 1. Ursolic acid - Wikipedia [en.wikipedia.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. foodb.ca [foodb.ca]
- 5. CN101016328B - A method for separating and purifying ursolic acid and oleanolic acid - Google Patents [patents.google.com]
- 6. Ursolic Acid Hydrazide Based Organometallic Complexes: Synthesis, Characterization, Antibacterial, Antioxidant, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Characterisation of Ursolic Acid Nanocrystals Without Stabiliser Having Improved Dissolution Rate and In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursolic acid simultaneously targets multiple signaling pathways to suppress proliferation and induce apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]
Griseolic Acid B: A Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseolic acid B is a potent inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE).[1] This inhibition leads to an increase in intracellular cAMP levels, thereby modulating various cellular processes downstream of the cAMP signaling cascade. While its general mechanism of action is established, a detailed characterization of its selectivity for specific phosphodiesterase isoforms is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the known mechanism of action of this compound, summarizes the available quantitative data, outlines relevant experimental protocols, and presents key signaling and experimental workflow diagrams.
Core Mechanism of Action: Inhibition of cAMP Phosphodiesterase
The central mechanism of action of this compound is the inhibition of phosphodiesterases, the enzymes responsible for the degradation of the second messenger cyclic AMP (cAMP). By inhibiting these enzymes, this compound effectively increases the intracellular concentration of cAMP.[1]
Cyclic AMP is a critical second messenger in numerous signal transduction pathways, initiated by the activation of G-protein-coupled receptors (GPCRs). The accumulation of cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to a cascade of cellular responses. These can include, but are not limited to, regulation of gene transcription, modulation of ion channel activity, and control of metabolic processes.[2][3][4][5][6]
Due to the lack of specific data on the isoform selectivity of this compound, it is unclear which specific PDE family (e.g., PDE1, PDE2, PDE3, PDE4, etc.) is the primary target. Different PDE isoforms are expressed in different tissues and cellular compartments, and their inhibition can lead to a wide range of physiological effects. Therefore, the precise downstream consequences of this compound administration will depend on its currently uncharacterized isoform inhibition profile.
Quantitative Data
The available quantitative data for this compound's inhibitory activity is limited to its general effect on cAMP phosphodiesterase.
| Compound | Target | IC50 | Source |
| This compound | cAMP Phosphodiesterase | 0.01 - 0.1 µM | [1] |
Note: The lack of data on the IC50 values for specific PDE isoforms is a significant gap in the current understanding of this compound's pharmacological profile.
Signaling Pathway
The following diagram illustrates the established role of this compound within the general cAMP signaling pathway.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the mechanism of action of a phosphodiesterase inhibitor like this compound.
Phosphodiesterase (PDE) Activity Assay (Two-Step Radioassay)
This protocol is a standard method for determining the inhibitory activity of a compound on cAMP phosphodiesterase.[7]
Materials:
-
Purified or partially purified phosphodiesterase enzyme preparation
-
This compound (or other test inhibitor) at various concentrations
-
[³H]-cAMP (radiolabeled substrate)
-
Unlabeled cAMP
-
Snake venom (from Ophiophagus hannah), containing 5'-nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)
-
Stop solution (e.g., 0.1 M HCl)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the phosphodiesterase enzyme preparation, and the desired concentration of this compound (or vehicle control).
-
Initiation: Start the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP to a final desired substrate concentration.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction stays within the linear range of enzyme activity.
-
Termination: Stop the reaction by adding the stop solution or by boiling the mixture.
-
Conversion to Adenosine: Add snake venom to the reaction mixture and incubate at 30°C. The 5'-nucleotidase in the venom will convert the [³H]-AMP product to [³H]-adenosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP (negatively charged) will bind to the resin, while the resulting [³H]-adenosine (neutral) will pass through.
-
Quantification: Collect the eluate containing [³H]-adenosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Measurement of Intracellular cAMP Levels
This protocol describes a common method to determine the effect of a PDE inhibitor on intracellular cAMP concentrations in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., 0.1 M HCl with 0.5% Triton X-100)
-
cAMP enzyme-linked immunosorbent assay (ELISA) kit
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Plate the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified period.
-
Cell Lysis: Remove the culture medium and lyse the cells by adding the cell lysis buffer.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge the lysate to pellet cellular debris.
-
cAMP Quantification: Perform the cAMP ELISA on the supernatant according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of cAMP in the sample competes with a fixed amount of labeled cAMP for binding to an anti-cAMP antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the concentration of cAMP in each sample. Normalize the cAMP concentration to the total protein concentration of the cell lysate.
Experimental Workflow
The following diagram outlines a logical workflow for the characterization of a novel phosphodiesterase inhibitor.
Conclusion and Future Directions
This compound is a potent inhibitor of cAMP phosphodiesterase, leading to the accumulation of intracellular cAMP. This fundamental mechanism suggests its potential as a modulator of a wide array of cellular functions. However, the lack of comprehensive data on its selectivity for different phosphodiesterase isoforms is a critical knowledge gap that hinders a more precise understanding of its pharmacological effects and therapeutic potential.
Future research should prioritize the determination of the IC50 values of this compound against a panel of purified human PDE isoforms. This will elucidate its selectivity profile and enable a more targeted investigation of its biological activities and potential applications in areas where PDE inhibition is a validated therapeutic strategy, such as inflammatory diseases, cardiovascular conditions, and neurological disorders.
References
- 1. Ursolic acid inhibits acid sphingomyelinase in intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4 inhibition reduces proteolysis and atrogenes expression in rat skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic acid reduces the metalloprotease/anti-metalloprotease imbalance in cerebral ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of PDE4 phosphodiesterase activity induces growth suppression, apoptosis, glucocorticoid sensitivity, p53, and p21(WAF1/CIP1) proteins in human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphodiesterase-5 inhibition augments endogenous antitumor immunity by reducing myeloid-derived suppressor cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Griseolic Acid B: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biological activities of griseolic acid B, a potent inhibitor of cyclic nucleotide phosphodiesterase. The information presented herein is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Biological Activity: Inhibition of cAMP Phosphodiesterase
This compound, an adenine nucleoside-type compound isolated from Streptomyces griseoaurantiacus, exhibits potent inhibitory activity against cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[1] This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger involved in a multitude of cellular signaling pathways.
Quantitative Inhibition Data
The inhibitory potency of this compound against cAMP PDE has been quantified, providing a key metric for its biological efficacy.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | cAMP Phosphodiesterase (PDE) | 0.01 - 0.1 | [2] |
Note: The specific isozyme of phosphodiesterase inhibited by this compound is not extensively detailed in the reviewed literature. Further research is required to determine its selectivity profile across the PDE superfamily.
Downstream Physiological Effects
The elevation of intracellular cAMP levels resulting from PDE inhibition by this compound triggers significant physiological responses, including the stimulation of glycogenolysis and lipolysis.[2]
Stimulation of Glycogenolysis
In vivo studies have demonstrated that the administration of this compound leads to an increase in glycogen degradation in the liver.[2] This process, known as glycogenolysis, results in the release of glucose into the bloodstream, a critical mechanism for maintaining blood glucose homeostasis.
Stimulation of Lipolysis
This compound has been shown to stimulate lipolysis in isolated rat fat cells.[2] This process involves the breakdown of triglycerides into free fatty acids and glycerol. The increased lipolysis is a direct consequence of elevated cAMP levels, which activate hormone-sensitive lipase.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning the biological activity of this compound.
Cyclic AMP (cAMP) Phosphodiesterase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound on cAMP phosphodiesterase, based on the principles of radioisotope-based assays.
Objective: To quantify the in vitro inhibition of cAMP phosphodiesterase by this compound.
Materials:
-
[³H]-cAMP (radiolabeled cyclic AMP)
-
Phosphodiesterase enzyme preparation (from a relevant tissue source, e.g., rat brain)
-
This compound (or other test compounds)
-
5'-Nucleotidase (from Crotalus atrox venom)
-
Anion-exchange resin (e.g., Dowex 1x8)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the phosphodiesterase enzyme preparation.
-
Incubation with Inhibitor: Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.
-
Initiation of Reaction: Start the reaction by adding [³H]-cAMP to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by boiling the mixture for 1-2 minutes.
-
Conversion to Adenosine: Add 5'-nucleotidase to the cooled mixture and incubate further to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Separation of Products: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine product will pass through.
-
Quantification: Collect the eluate containing [³H]-adenosine and add it to a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Glycogenolysis Assay in Liver Tissue
This protocol describes a general method to assess the effect of this compound on glycogen degradation in liver tissue.
Objective: To measure the effect of this compound on glycogen content in liver tissue.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
This compound
-
Saline solution (vehicle control)
-
Anesthesia
-
Liquid nitrogen
-
Potassium hydroxide (KOH)
-
Ethanol
-
Sulfuric acid
-
Phenol reagent
-
Spectrophotometer
Procedure:
-
Animal Treatment: Administer this compound (dissolved in a suitable vehicle) to the test group of rats via an appropriate route (e.g., intraperitoneal injection). Administer the vehicle alone to the control group.
-
Tissue Collection: After a specific time interval, anesthetize the rats and excise the liver. Immediately freeze the liver tissue in liquid nitrogen to stop metabolic processes.
-
Glycogen Extraction:
-
Homogenize a weighed portion of the frozen liver tissue in KOH.
-
Boil the homogenate to digest the tissue and solubilize the glycogen.
-
Precipitate the glycogen by adding ethanol and centrifuge to collect the glycogen pellet.
-
Wash the glycogen pellet with ethanol to remove impurities.
-
-
Glycogen Quantification:
-
Dissolve the purified glycogen pellet in water.
-
Add phenol reagent and concentrated sulfuric acid to an aliquot of the glycogen solution. This reaction produces a colored product.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a spectrophotometer.
-
-
Data Analysis: Create a standard curve using known concentrations of glycogen. Use the standard curve to determine the glycogen concentration in the liver samples. Compare the glycogen levels between the this compound-treated group and the control group to determine the effect on glycogenolysis.
Lipolysis Assay in Isolated Adipocytes
This protocol details a method for measuring the stimulation of lipolysis by this compound in isolated fat cells, by quantifying the release of glycerol.
Objective: To determine the effect of this compound on lipolysis in isolated adipocytes.
Materials:
-
Rat epididymal fat pads
-
Collagenase
-
Krebs-Ringer bicarbonate buffer with albumin
-
This compound
-
Glycerol assay kit (commercial kits are available)
-
Spectrophotometer or fluorometer
Procedure:
-
Adipocyte Isolation:
-
Excise epididymal fat pads from rats.
-
Digest the tissue with collagenase in Krebs-Ringer bicarbonate buffer to isolate adipocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the isolated adipocytes with buffer.
-
-
Incubation with this compound:
-
Resuspend the isolated adipocytes in fresh buffer.
-
Incubate the adipocytes with varying concentrations of this compound at 37°C for a set period (e.g., 1-2 hours). Include a control group with no this compound.
-
-
Sample Collection: After incubation, centrifuge the cell suspension to separate the adipocytes from the incubation medium. Collect the medium for glycerol analysis.
-
Glycerol Quantification:
-
Use a commercial glycerol assay kit to measure the concentration of glycerol in the collected medium. These kits typically involve enzymatic reactions that produce a detectable colorimetric or fluorometric signal.
-
Follow the manufacturer's instructions for the assay.
-
-
Data Analysis: Create a standard curve using known concentrations of glycerol. Use the standard curve to determine the glycerol concentration in the samples. Compare the amount of glycerol released from adipocytes treated with this compound to the control group to quantify the stimulation of lipolysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and the general workflows of the experimental protocols.
Caption: Signaling pathway of this compound.
Caption: Workflow for cAMP PDE inhibition assay.
Caption: Workflow for lipolysis assay in isolated adipocytes.
References
Griseolic Acid B: A Potent Inhibitor of Cyclic Nucleotide Phosphodiesterase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Griseolic acid, a nucleoside analogue isolated from Streptomyces griseoaurantiacus, has been identified as a potent inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE). This technical guide provides an in-depth overview of griseolic acid B, focusing on its mechanism of action as a PDE inhibitor, its quantitative inhibitory data, detailed experimental protocols for its study, and the relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of PDE inhibitors.
Introduction
Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that play a critical role in regulating a vast array of physiological processes. The intracellular concentrations of these important signaling molecules are tightly controlled by a balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by a superfamily of enzymes known as phosphodiesterases (PDEs).
The PDE superfamily consists of at least 11 distinct families (PDE1-PDE11), each with multiple isoforms that exhibit tissue-specific expression and differential substrate specificities for cAMP and cGMP. The targeted inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for a variety of diseases, including cardiovascular disorders, inflammatory diseases, and neurological conditions.
Griseolic acid, a natural product derived from the fermentation broth of Streptomyces griseoaurantiacus, has been shown to be a potent inhibitor of cAMP phosphodiesterase[1]. This guide will focus on this compound, providing a detailed examination of its properties as a PDE inhibitor and methodologies for its scientific investigation.
Mechanism of Action: PDE Inhibition and Signaling Pathways
This compound exerts its biological effects by inhibiting the enzymatic activity of phosphodiesterases, specifically those that hydrolyze cAMP. By blocking the degradation of cAMP, this compound leads to an accumulation of this second messenger within the cell.
Elevated levels of cAMP activate downstream effectors, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of substrate proteins, leading to a cascade of cellular responses. The specific downstream effects are cell-type dependent and can include modulation of ion channel activity, gene expression, and metabolic pathways.
The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention for this compound.
Quantitative Inhibitory Activity
Griseolic acid has demonstrated potent inhibitory activity against cAMP phosphodiesterase. The reported 50% inhibitory concentration (IC50) values are in the range of 0.01 to 0.1 µM[1]. While specific data for this compound against a panel of individual PDE isozymes is not extensively available in the public domain, the low micromolar to nanomolar potency suggests it is a significant inhibitor.
For context, the following table presents the known IC50 data for griseolic acid. Researchers are encouraged to perform their own dose-response studies to determine the precise IC50 of this compound against their specific PDE isoform of interest.
| Compound | Target Enzyme | IC50 (µM) | Source |
| Griseolic Acid | cAMP Phosphodiesterase | 0.01 - 0.1 | [1] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from its source and for the in vitro assessment of its PDE inhibitory activity.
Isolation and Purification of this compound
The following is a representative protocol for the isolation and purification of this compound from a culture of Streptomyces griseoaurantiacus.
Methodology:
-
Fermentation: Streptomyces griseoaurantiacus is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Harvesting: The culture broth is harvested, and the mycelia are separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant, containing the secreted this compound, is extracted with an appropriate organic solvent such as ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to chromatographic separation, typically using a silica gel column. A gradient of solvents is used to elute compounds of varying polarities.
-
Fraction Analysis: The collected fractions are analyzed for the presence of the desired compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions showing activity in a preliminary PDE inhibition assay are identified.
-
Purification: The active fractions are pooled and subjected to further purification steps, such as preparative HPLC, to obtain pure this compound. The structure and purity of the final compound should be confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).
In Vitro Phosphodiesterase (PDE) Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of this compound against a specific cAMP-hydrolyzing PDE isoform. This is often a two-step radioenzymatic assay.
Methodology:
-
Reaction Mixture Preparation: In a reaction tube, combine a buffered solution containing the purified PDE enzyme of interest and a known concentration of this compound (or a vehicle control).
-
Initiation of Reaction: The reaction is initiated by the addition of radiolabeled [³H]-cAMP.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period, allowing the PDE to hydrolyze [³H]-cAMP to [³H]-AMP.
-
Termination: The reaction is terminated, typically by heat inactivation of the enzyme.
-
Conversion to Adenosine: An excess of snake venom nucleotidase (which contains 5'-nucleotidase) is added to the mixture. This enzyme converts the [³H]-AMP produced in the first step to [³H]-adenosine.
-
Separation: The reaction mixture is passed through an anion-exchange resin. The unreacted, negatively charged [³H]-cAMP and the product [³H]-AMP bind to the resin, while the neutral [³H]-adenosine passes through.
-
Quantification: The amount of [³H]-adenosine in the eluate is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of PDE inhibition is calculated by comparing the amount of [³H]-adenosine produced in the presence of this compound to that produced in the control reaction. The IC50 value is determined by performing the assay with a range of this compound concentrations and fitting the data to a dose-response curve.
Conclusion
This compound represents a potent natural product inhibitor of cAMP phosphodiesterase. Its ability to elevate intracellular cAMP levels makes it a valuable tool for studying cAMP-mediated signaling pathways and a potential starting point for the development of novel therapeutics. The experimental protocols provided in this guide offer a framework for the isolation, purification, and functional characterization of this compound and its analogues. Further research is warranted to fully elucidate the isoform selectivity of this compound and to explore its therapeutic potential in various disease models.
References
An In-depth Technical Guide to the Natural Sources of Griseolic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseolic acid B, a nucleoside analogue, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on the producing microorganism, isolation protocols, and physicochemical properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product discovery, antibiotic development, and related fields.
Primary Natural Source: Streptomyces griseoaurantiacus
The sole identified natural producer of this compound is the Gram-positive bacterium, Streptomyces griseoaurantiacus. Specifically, the strain SANK 63479 has been documented as the source from which griseolic acids, including this compound, were first isolated and characterized. Streptomyces, a genus renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics, provides the biological machinery for the synthesis of this unique compound.
Physicochemical Properties of Griseolic Acids
Griseolic acids A and B are closely related compounds, exhibiting similar physicochemical properties that are crucial for their isolation and characterization.
| Property | Griseolic Acid A | This compound |
| Appearance | White powder | White powder |
| Molecular Formula | C₁₄H₁₃N₅O₈ | C₁₄H₁₅N₅O₈ |
| Molecular Weight | 379.29 g/mol | 381.30 g/mol |
| UV λmax (nm) | 258 (in H₂O) | 258 (in H₂O) |
| Solubility | Soluble in water and methanol; Insoluble in acetone, ethyl acetate, chloroform, n-hexane | Soluble in water and methanol; Insoluble in acetone, ethyl acetate, chloroform, n-hexane |
| Optical Rotation [α]D²⁵ | -29° (c 1, H₂O) | -34° (c 1, H₂O) |
Experimental Protocols
The following sections detail the methodologies for the fermentation, isolation, and purification of this compound from Streptomyces griseoaurantiacus SANK 63479, as adapted from the foundational literature.
Fermentation of Streptomyces griseoaurantiacus SANK 63479
A seed culture of S. griseoaurantiacus SANK 63479 is prepared by inoculating a loopful of spores into a suitable seed medium and incubating for 48 hours at 28°C on a rotary shaker. The production culture is then initiated by transferring the seed culture into a larger volume of production medium.
Seed Medium Composition:
| Component | Concentration (g/L) |
| Glucose | 10 |
| Soluble Starch | 20 |
| Soytone | 10 |
| CaCO₃ | 3 |
Production Medium Composition:
| Component | Concentration (g/L) |
| Soluble Starch | 50 |
| Glucose | 10 |
| Soytone | 30 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 1 |
| FeSO₄·7H₂O | 0.01 |
| MnSO₄·4H₂O | 0.01 |
| ZnSO₄·7H₂O | 0.01 |
| CaCO₃ | 5 |
The production culture is incubated for 96 hours at 28°C with aeration and agitation.
Isolation and Purification of this compound
The following workflow outlines the steps for isolating and purifying this compound from the fermentation broth.
-
Removal of Mycelium: The fermentation broth is centrifuged to separate the supernatant from the mycelial cake.
-
Adsorption: The supernatant is adjusted to pH 7.0 and passed through a column packed with activated carbon.
-
Elution from Carbon: The column is washed with water, and the griseolic acids are subsequently eluted with 50% aqueous acetone.
-
Ion-Exchange Chromatography: The eluate is concentrated and applied to an Amberlite CG-50 (NH₄⁺ form) column. The column is washed with water, and the active fractions are eluted with 0.5N ammonium hydroxide.
-
Adsorption Chromatography: The active eluate is concentrated, neutralized, and applied to a Diaion HP-20 column. After washing with water, the griseolic acids are eluted with water.
-
Gel Filtration Chromatography: The eluate is concentrated and subjected to gel filtration chromatography on a Sephadex G-15 column, eluting with water.
-
Fractionation: Fractions are collected and analyzed by HPLC to separate griseolic acid A and this compound.
Structure Elucidation
The structure of this compound was determined through a combination of spectroscopic analysis and chemical degradation.
Spectroscopic Data for this compound:
| Technique | Key Observations |
| ¹H-NMR (D₂O, δ) | Signals corresponding to an adenine moiety and a unique sugar-like moiety. |
| ¹³C-NMR (D₂O, δ) | Resonances confirming the presence of an adenine base and a bicyclic sugar derivative. |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern consistent with the proposed structure. |
Chemical degradation of this compound by acid hydrolysis yields adenine and a novel pseudo-sugar moiety, confirming its nucleoside-like structure. The complete stereochemistry was ultimately established by X-ray crystallography of a derivative.
Biosynthesis of Griseolic Acids
While the complete biosynthetic pathway for this compound has not been fully elucidated, studies on the related griseolic acid A have provided significant insights. These studies, utilizing ¹³C-labeled precursors, suggest that the adenine and ribose moieties are derived from adenosine. The dicarboxylic acid portion is proposed to originate from a dicarboxylic acid intermediate of the Krebs cycle.
It is highly probable that this compound shares a very similar biosynthetic pathway, likely diverging from the griseolic acid A pathway in one of the final enzymatic steps. Further research is required to fully delineate the specific enzymes and intermediates involved in the biosynthesis of this compound.
Conclusion
This compound is a naturally occurring nucleoside analogue produced by Streptomyces griseoaurantiacus SANK 63479. Its isolation involves a multi-step purification process combining various chromatographic techniques. While its complete biosynthetic pathway is yet to be fully elucidated, it is understood to be derived from adenosine and an intermediate of the Krebs cycle. This guide provides a detailed technical foundation for researchers interested in the further study and potential development of this compound.
An In-depth Technical Guide to Griseolic Acid B and its Relationship to Griseolic Acids A and C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Griseolic Acid B, a potent cyclic nucleotide phosphodiesterase inhibitor, and its structural and functional relationship to the related compounds, Griseolic Acid A and Griseolic Acid C. This document details their discovery, chemical structures, biological activities, and the experimental protocols for their isolation and characterization.
Introduction
Griseolic acids are a family of nucleoside-related compounds isolated from the fermentation broth of Streptomyces griseoaurantiacus. These compounds have garnered significant interest due to their potent and selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of these enzymes can lead to a variety of physiological effects, making the griseolic acids and their analogs attractive candidates for drug development. This guide focuses on the comparative aspects of griseolic acids A, B, and C.
Chemical Structures and Relationship
The griseolic acids share a unique and complex chemical scaffold, characterized by a fused bicyclic sugar moiety linked to an adenine base. The fundamental difference between griseolic acids A, B, and C lies in the degree of unsaturation and the presence of a hydroxyl group in the carbocyclic ring.
Griseolic Acid A is the most abundant of the three and features a double bond within the five-membered ring of the bicyclic sugar moiety.
This compound is the hydrated analogue of Griseolic Acid A. The double bond present in Griseolic Acid A is reduced in this compound, resulting in a saturated five-membered ring with the addition of a hydroxyl group. This structural change significantly impacts its biological activity.
Griseolic Acid C is a stereoisomer of this compound, differing in the stereochemistry of the hydroxyl group on the five-membered ring.
Below is a diagram illustrating the structural relationship between Griseolic Acids A, B, and C.
Caption: Conversion pathway from Griseolic Acid A to B and C.
Quantitative Data: Biological Activity
The primary biological activity of the griseolic acids is the inhibition of cyclic nucleotide phosphodiesterases. Their inhibitory potency varies depending on the specific PDE isozyme and the structure of the griseolic acid derivative. The following table summarizes the available quantitative data on the inhibitory activity of Griseolic Acids A, B, and C against cAMP phosphodiesterase.
| Compound | Source Organism | Target Enzyme | IC₅₀ (µM) |
| Griseolic Acid A | Streptomyces griseoaurantiacus | cAMP Phosphodiesterase | 0.036 |
| This compound | Streptomyces griseoaurantiacus | cAMP Phosphodiesterase | 1.8 |
| Griseolic Acid C | Streptomyces griseoaurantiacus | cAMP Phosphodiesterase | > 100 |
Data compiled from primary literature on the discovery and characterization of griseolic acids.
As the data indicates, Griseolic Acid A is the most potent inhibitor of the three, with an IC₅₀ value in the nanomolar range. The hydration of the double bond to form this compound results in a significant decrease in inhibitory activity, and the stereochemical change in Griseolic Acid C further diminishes its potency.
Experimental Protocols
This section provides a detailed methodology for the key experiments related to the griseolic acids, based on the original discovery and characterization studies.
Fermentation of Streptomyces griseoaurantiacus**
The production of griseolic acids is achieved through the submerged fermentation of Streptomyces griseoaurantiacus SANK 60184.
Workflow for Griseolic Acid Production:
Caption: Overview of the production and purification process.
Detailed Fermentation Protocol:
-
Seed Culture: A loopful of S. griseoaurantiacus from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium (e.g., glucose 1%, peptone 0.5%, yeast extract 0.2%, meat extract 0.2%, NaCl 0.1%, adjusted to pH 7.0). The flask is incubated at 28°C for 48 hours on a rotary shaker.
-
Production Culture: The seed culture (5 ml) is transferred to a 2-liter Erlenmeyer flask containing 500 ml of production medium (e.g., soluble starch 3%, glucose 1%, peptone 1%, yeast extract 0.5%, meat extract 0.5%, CaCO₃ 0.2%, adjusted to pH 7.2). The fermentation is carried out at 28°C for 96 hours with agitation.
Isolation and Purification of Griseolic Acids A, B, and C
The griseolic acids are isolated from the culture broth through a series of chromatographic steps.
-
Adsorption to Resin: The culture broth is filtered, and the supernatant is passed through a column of a non-ionic adsorbent resin (e.g., Diaion HP-20).
-
Elution: The column is washed with water, and the griseolic acids are eluted with an aqueous solution of methanol or acetone, typically in a stepwise gradient.
-
Further Chromatographic Separation: The crude extract containing the mixture of griseolic acids is subjected to further purification using a combination of techniques such as:
-
Sephadex LH-20 column chromatography: Elution with methanol.
-
Silica gel column chromatography: Elution with a solvent system such as chloroform-methanol.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile-water or methanol-water is commonly used for final purification and separation of the individual griseolic acids.
-
Characterization of Griseolic Acids
The structures of the isolated griseolic acids are determined using a combination of spectroscopic methods:
-
UV-Visible Spectroscopy: To identify the characteristic adenine chromophore.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carboxyls, and amides.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure and stereochemistry.
cAMP Phosphodiesterase Inhibition Assay
The biological activity of the griseolic acids is assessed by their ability to inhibit the activity of cAMP phosphodiesterase.
Assay Protocol:
-
Enzyme Preparation: A crude preparation of cAMP phosphodiesterase can be obtained from various tissues, such as bovine heart or rat brain.
-
Assay Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 8.0), MgCl₂, cAMP, and the test compound (griseolic acid).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period. The reaction is terminated by heating or the addition of a stopping reagent.
-
Quantification of 5'-AMP: The product of the reaction, 5'-AMP, is then converted to adenosine by the addition of snake venom nucleotidase. The amount of adenosine is quantified by various methods, including HPLC or colorimetric assays.
-
Calculation of IC₅₀: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined from a dose-response curve.
Biosynthetic Pathway
The biosynthesis of griseolic acids in Streptomyces griseoaurantiacus is believed to start from adenosine and a dicarboxylic acid from the Krebs cycle. Griseolic acid A is likely the initial product, which can then be enzymatically converted to this compound and subsequently to its stereoisomer, griseolic acid C.
Caption: A simplified proposed biosynthetic pathway for griseolic acids.
Conclusion
Griseolic acids A, B, and C represent a fascinating family of natural products with potent biological activity. The subtle structural differences between these three compounds lead to significant variations in their ability to inhibit cAMP phosphodiesterase, highlighting a clear structure-activity relationship. This in-depth guide provides the foundational knowledge and experimental details necessary for researchers and drug development professionals to further explore the therapeutic potential of this promising class of compounds. The detailed protocols and comparative data presented herein should serve as a valuable resource for future studies on the griseolic acids and their analogs.
Unraveling the Biosynthetic Blueprint of Griseolic Acid B: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the putative biosynthetic pathway of griseolic acid B, a nucleoside antibiotic produced by Streptomyces griseoaurantiacus, is now available for researchers, scientists, and drug development professionals. This guide addresses a significant knowledge gap in the natural product biosynthesis field, offering a foundational roadmap for future research and potential bioengineering efforts.
Due to a notable lack of direct scientific literature on the biosynthesis of this compound, this guide presents a hypothesized pathway constructed from the established biosynthesis of its close analog, griseolic acid A, and a detailed comparative structural analysis. It is important to note that this proposed pathway awaits experimental validation.
Proposed Biosynthesis of this compound
The biosynthesis of this compound is postulated to originate from fundamental primary metabolites, namely adenosine and a dicarboxylic acid derived from the Krebs cycle. The pathway likely shares the majority of its steps with that of griseolic acid A, diverging only in the final modification stages.
1.1 Precursor Synthesis:
The initial steps are presumed to involve the synthesis of the core griseolic acid structure, which is common to both griseolic acids A and B. Based on labeling studies performed on griseolic acid A, the precursors are:
-
Adenosine: Providing the adenine and ribose moieties.[1]
-
A dicarboxylic acid from the Krebs cycle: Forming the dicarboxylic acid portion of the molecule.[1]
1.2 Putative Biosynthetic Pathway:
The proposed pathway initiates with the condensation of adenosine and the Krebs cycle-derived dicarboxylic acid, followed by a series of enzymatic modifications to form a key intermediate, hypothesized to be griseolic acid A. The final step in the formation of this compound is likely a specific enzymatic modification of griseolic acid A.
Quantitative Data
Currently, there is no publicly available quantitative data specifically detailing the biosynthesis of this compound, such as enzyme kinetics, precursor incorporation rates, or fermentation yields. The following table is provided as a template for future studies.
| Parameter | Value | Units | Conditions | Reference |
| Enzyme Kinetics (Putative Modifying Enzyme) | ||||
| Km (Griseolic Acid A) | N/A | µM | [Specify buffer, pH, temp.] | N/A |
| kcat | N/A | s-1 | [Specify buffer, pH, temp.] | N/A |
| Precursor Incorporation | ||||
| 13C-Adenosine Incorporation | N/A | % | [Specify culture conditions] | N/A |
| Fermentation Yield | ||||
| This compound Titer | N/A | mg/L | [Specify medium and conditions] | N/A |
N/A: Not Available in current literature.
Experimental Protocols
As the biosynthetic pathway of this compound has not been experimentally elucidated, this section outlines a generalized workflow that researchers can employ to identify and characterize the genes and enzymes involved.
3.1 Identification of the Griseolic Acid Biosynthetic Gene Cluster (BGC):
-
Genome Sequencing: Sequence the genome of the producing organism, Streptomyces griseoaurantiacus.
-
Bioinformatic Analysis: Utilize tools like antiSMASH to predict secondary metabolite BGCs. Look for clusters containing genes homologous to those involved in nucleoside antibiotic biosynthesis and dicarboxylic acid metabolism.
3.2 Functional Characterization of the BGC:
-
Gene Knockout Studies: Systematically inactivate candidate genes within the putative BGC in S. griseoaurantiacus. Analyze the resulting mutants for the loss of this compound production using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Heterologous Expression: Clone the entire predicted BGC into a model Streptomyces host (e.g., S. coelicolor or S. albus) that does not produce griseolic acids. Confirm the production of this compound in the engineered host.
3.3 In Vitro Enzyme Assays:
-
Protein Expression and Purification: Individually clone, express, and purify the enzymes encoded by the genes within the BGC.
-
Enzymatic Reactions: Conduct in vitro assays with the purified enzymes and hypothesized substrates (e.g., griseolic acid A for the final modifying enzyme) to confirm their specific catalytic functions. Analyze the reaction products by HPLC and MS.
Conclusion
This technical guide provides a foundational, albeit putative, framework for understanding the biosynthesis of this compound. It is intended to stimulate and guide future research efforts to experimentally validate and expand upon the proposed pathway. The elucidation of the complete biosynthetic machinery will not only provide profound insights into the biosynthesis of novel nucleoside antibiotics but also pave the way for the engineered production of this compound and its derivatives for potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Griseolic Acid B
Introduction
Griseolic acid B is a nucleotide derivative and a structural analog of cyclic adenosine monophosphate (cAMP). Its unique structure, featuring a fused bicyclic sugar moiety, presents specific challenges and opportunities for its analytical detection and quantification. As a molecule of interest in drug discovery and development for its potential biological activities, robust and reliable analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of potential drug formulations. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
HPLC-UV is a widely used technique for the separation and quantification of compounds that possess a UV chromophore. This compound, containing a purine base, absorbs UV light, making this a suitable method for its detection. The separation is typically achieved on a reversed-phase column where the retention of the polar this compound is managed by using a highly aqueous mobile phase.
Experimental Protocol
1. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water. Sonicate if necessary to ensure complete dissolution.
-
Working Standards (1-100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
2. Sample Preparation (from a biological matrix, e.g., plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., a structural analog not present in the sample).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Workflow for this compound Sample Preparation and HPLC Analysis
Caption: Workflow for sample preparation and HPLC analysis of this compound.
HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, and UV detector. |
| Column | Polar-modified C18 column (e.g., Agilent Polaris C18-A, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Methanol[1] |
| Gradient | Isocratic: 97.5% A / 2.5% B[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Data Presentation: HPLC-UV Method Validation
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is ideal for detecting and quantifying low levels of this compound in complex biological matrices. Electrospray ionization (ESI) is typically used to ionize the molecule, followed by detection using a triple quadrupole or high-resolution mass spectrometer.
Experimental Protocol
1. Standard and Sample Preparation
-
Follow the same procedures as for the HPLC-UV method. The use of a suitable internal standard is highly recommended for LC-MS to correct for matrix effects and variations in instrument response.
LC-MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | A UHPLC or HPLC system coupled to a mass spectrometer. |
| Column | HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a polar-modified C18 column. |
| Mobile Phase | A: 10 mM Ammonium formate in waterB: Acetonitrile |
| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M-H]⁻ would be selected, and characteristic product ions would be identified. |
Data Presentation: LC-MS Method Validation
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Logical Relationship of Analytical Techniques for this compound
Caption: Relationship between this compound and suitable analytical detection methods.
The choice between HPLC-UV and LC-MS for the analysis of this compound will depend on the specific requirements of the study. HPLC-UV is a robust and cost-effective method suitable for routine analysis and quality control where sensitivity is not the primary concern. For applications requiring high sensitivity and selectivity, such as the analysis of biological samples with low concentrations of the analyte, LC-MS is the preferred method. The protocols provided here serve as a starting point for method development and validation, and should be optimized for the specific instrumentation and sample matrix being used.
References
Application Notes and Protocols for NMR Spectroscopy of Ursolic Acid
A Representative Triterpenoid
Note: Extensive searches for "griseolic acid B" did not yield specific NMR spectroscopic data. Therefore, this application note utilizes ursolic acid , a structurally related and well-characterized pentacyclic triterpenoid, as a representative compound to demonstrate the application of NMR spectroscopy in the structural elucidation and analysis of this class of molecules. The data, protocols, and diagrams provided herein pertain to ursolic acid.
Introduction
Ursolic acid is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, including apples, basil, cranberries, and rosemary. It has garnered significant interest from the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of natural products like ursolic acid. This application note provides a detailed summary of the ¹H and ¹³C NMR data for ursolic acid, a comprehensive experimental protocol for its NMR analysis, and diagrams illustrating its anticancer signaling pathway and the general NMR workflow.
Data Presentation: NMR Spectroscopic Data for Ursolic Acid
The following tables summarize the ¹H and ¹³C NMR chemical shift data for ursolic acid, compiled from various sources. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The solvent used for analysis can influence chemical shifts, and data from different deuterated solvents are presented for comparison where available.
Table 1: ¹H NMR Spectroscopic Data for Ursolic Acid
| Atom No. | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Coupling Constant (J in Hz) |
| 3 | 3.20 | 3.00 | dd | 10.9, 4.9 |
| 12 | 5.24 | 5.13 | t | 3.6 |
| 18 | 2.20 | 2.13 | d | 11.2 |
| 23 | 0.97 | 0.90 | s | - |
| 24 | 0.77 | 0.68 | s | - |
| 25 | 0.87 | 0.74 | s | - |
| 26 | 0.79 | 0.73 | s | - |
| 27 | 1.08 | 1.00 | s | - |
| 29 | 0.86 | 0.80 | d | 6.4 |
| 30 | 0.94 | 0.84 | d | 6.8 |
Table 2: ¹³C NMR Spectroscopic Data for Ursolic Acid
| Atom No. | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in DMSO-d₆ |
| 1 | 38.7 | 38.5 |
| 2 | 27.2 | 26.9 |
| 3 | 79.0 | 77.0 |
| 4 | 38.8 | 38.6 |
| 5 | 55.3 | 55.0 |
| 6 | 18.4 | 18.2 |
| 7 | 33.1 | 32.8 |
| 8 | 39.5 | 39.3 |
| 9 | 47.6 | 47.0 |
| 10 | 37.0 | 36.6 |
| 11 | 23.3 | 23.2 |
| 12 | 125.7 | 124.7 |
| 13 | 138.3 | 138.2 |
| 14 | 42.1 | 41.8 |
| 15 | 28.1 | 27.7 |
| 16 | 24.2 | 23.9 |
| 17 | 47.9 | 47.6 |
| 18 | 52.9 | 52.6 |
| 19 | 39.1 | 38.7 |
| 20 | 39.0 | 38.6 |
| 21 | 30.6 | 30.4 |
| 22 | 36.8 | 36.5 |
| 23 | 28.1 | 27.9 |
| 24 | 15.5 | 15.4 |
| 25 | 15.6 | 16.2 |
| 26 | 16.8 | 16.7 |
| 27 | 23.6 | 23.4 |
| 28 | 183.9 | 178.0 |
| 29 | 17.1 | 17.0 |
| 30 | 21.2 | 20.9 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of purified ursolic acid for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for triterpenoids.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles. A small plug of glass wool in the pipette can be used for filtration if necessary.
-
Final Volume: Ensure the final solvent height in the NMR tube is approximately 4-5 cm.
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 or 500 MHz
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 or 125 MHz
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30')
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.
-
-
2D NMR Spectroscopy (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting spin systems.
-
Data Processing
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Mandatory Visualizations
Anticancer Signaling Pathway of Ursolic Acid
Ursolic acid has been shown to exert its anticancer effects by modulating multiple signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for cell survival, proliferation, and inflammation.
Caption: Ursolic acid's anticancer signaling pathway.
Experimental Workflow for NMR Spectroscopy
The following diagram illustrates the logical flow of an NMR experiment for a natural product like ursolic acid.
Caption: Experimental workflow for NMR spectroscopy.
Application Note: Mass Spectrometry of Griseolic Acid B
An authoritative guide to the mass spectrometric analysis of Griseolic Acid B, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a potent inhibitor of cyclic nucleotide phosphodiesterase and a member of the nucleoside antibiotic family. Its complex chemical structure, featuring a bicyclic pyrrolopyrimidine core linked via a C-C glycosidic bond to a ribose moiety further substituted with an unsaturated dicarboxylic acid, necessitates sophisticated analytical techniques for its characterization and quantification. This document provides a comprehensive overview of the application of mass spectrometry for the analysis of this compound, including detailed (though hypothetically derived) fragmentation patterns and standardized experimental protocols.
Molecular Profile of this compound
A foundational understanding of the molecular properties of this compound is critical for its mass spectrometric analysis.
| Property | Value |
| Molecular Formula | C₁₉H₂₁N₅O₉ |
| Molecular Weight | 463.4 g/mol |
| Chemical Structure | A bicyclic pyrrolopyrimidine base attached to a ribose sugar, which is esterified with an unsaturated dicarboxylic acid. |
Hypothetical Fragmentation Pattern of this compound
Due to the absence of direct mass spectrometry data for this compound in the public domain, the following fragmentation pathway is proposed based on established principles of nucleoside antibiotic fragmentation. This theoretical model provides a robust framework for identifying and characterizing this compound and its metabolites in complex matrices.
Key Fragmentation Reactions:
-
Cleavage of the Glycosidic Bond: The C-C glycosidic bond between the pyrrolopyrimidine core and the ribose sugar is a primary site of fragmentation.
-
Fragmentation of the Ribose Moiety: The ribose sugar can undergo characteristic losses of water (H₂O) and formaldehyde (CH₂O).
-
Decarboxylation: The dicarboxylic acid side chain is prone to losing one or both carboxyl groups as carbon dioxide (CO₂).
-
Retro-Diels-Alder (RDA) Reaction: The pyrrolopyrimidine ring system may undergo RDA fragmentation.
Table of Predicted Fragment Ions (Positive Ion Mode):
| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |
| 464.13 | [M+H]⁺ | Protonated parent molecule |
| 446.12 | [M+H - H₂O]⁺ | Loss of water from the ribose moiety |
| 418.12 | [M+H - CO₂]⁺ | Decarboxylation of the acid side chain |
| 332.11 | [Ribose-Acid moiety+H]⁺ | Cleavage of the glycosidic bond |
| 133.02 | [Pyrrolopyrimidine core+H]⁺ | Cleavage of the glycosidic bond |
Diagram of the Proposed Fragmentation Pathway:
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocols
The following protocols are designed to provide a starting point for the analysis of this compound by LC-MS/MS. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation (from bacterial culture)
-
Cell Lysis: Centrifuge the bacterial culture to pellet the cells. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100).
-
Protein Precipitation: Add an equal volume of ice-cold acetonitrile to the cell lysate. Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 98:2 Water:Acetonitrile with 0.1% Formic Acid).
2. LC-MS/MS Analysis
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for initial characterization) and Product Ion Scan (for fragmentation analysis) |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions |
Diagram of the Experimental Workflow:
Caption: Workflow for this compound analysis.
Data Presentation
For quantitative studies, it is essential to present data in a clear and organized manner. The following table provides a template for summarizing quantitative mass spectrometry data for this compound.
Table for Quantitative Analysis:
| Sample ID | Replicate | Peak Area (Precursor Ion) | Peak Area (Product Ion 1) | Peak Area (Product Ion 2) | Calculated Concentration |
| Control 1 | 1 | ||||
| Control 1 | 2 | ||||
| Treated 1 | 1 | ||||
| Treated 1 | 2 |
Conclusion
This application note provides a comprehensive, albeit partially theoretical, guide to the mass spectrometric analysis of this compound. The proposed fragmentation patterns and detailed protocols offer a solid foundation for researchers to develop and validate robust analytical methods for this important nucleoside antibiotic. As direct experimental data becomes available, these guidelines can be further refined to enhance the accuracy and sensitivity of this compound analysis.
Troubleshooting & Optimization
Technical Support Center: Griseolic Acid B and Analogs
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Griseolic acid B and structurally similar compounds, such as Ursolic Acid. Due to the limited specific data available for this compound, this guide leverages extensive research on Ursolic Acid, a closely related pentacyclic triterpenoid with well-documented solubility challenges, to provide relevant solutions and protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (and its analog, Ursolic Acid) poorly soluble in aqueous solutions?
This compound, like Ursolic Acid, is a lipophilic, pentacyclic triterpenoid.[1] Its large, nonpolar hydrocarbon structure results in very low water solubility.[2][3][4] This inherent hydrophobicity makes it challenging to dissolve in aqueous buffers commonly used in in vitro and in vivo experiments, leading to low bioavailability.[1][5][6]
Q2: What are the common organic solvents for dissolving Ursolic Acid?
Ursolic Acid is soluble in several organic solvents. Stock solutions can be prepared in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 10 mg/mL.[7] It is also soluble in ethanol at a lower concentration of around 0.5 mg/mL.[7] Additionally, it is soluble in hot glacial acetic acid and 2% alcoholic NaOH.[8]
Q3: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue due to the poor aqueous solubility of these compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium.
-
Increase the percentage of DMSO (with caution): You can try a slightly higher final percentage of DMSO in your aqueous solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% for most cell-based assays.
-
Use a surfactant: Surfactants can help to increase the solubility of lipophilic drugs in aqueous solutions by reducing surface tension.[9]
-
Two-step dilution: For maximum solubility in aqueous buffers, first dissolve the compound in DMSO and then dilute this solution with the aqueous buffer of choice. A 1:2 solution of DMSO:PBS (pH 7.2) has been used for Ursolic Acid, achieving a solubility of approximately 0.3 mg/mL.[7]
Q4: Are there alternative formulation strategies to improve the aqueous solubility of these compounds?
Yes, several advanced formulation strategies can significantly enhance the aqueous solubility and bioavailability of compounds like Ursolic Acid. These include:
-
Nanoparticle Encapsulation: Loading the compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its delivery and release in aqueous environments.[10]
-
Complexation with Cyclodextrins: Inclusion complexes with cyclodextrins, like hydroxypropyl-β-cyclodextrin (HPBCD), can effectively encapsulate the hydrophobic molecule, increasing its water solubility by over 1000-fold.[3]
-
Salt Formation: Creating a salt of the acidic compound can dramatically improve its water solubility. For example, forming a choline complex with Ursolic Acid has been shown to enhance its aqueous solubility by more than 100,000-fold.[11]
-
Nano-emulgels and Bi-gels: These topical formulations can improve the delivery of Ursolic Acid for skin applications.[12]
-
Structural Modification/Derivatization: Synthesizing derivatives of the parent compound by modifying functional groups can lead to analogs with improved solubility and pharmacological properties.[4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Possible Cause: Precipitation of the compound in the cell culture medium.
Solutions:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the final diluted solution for any signs of precipitation (cloudiness, particles).
-
Solubility Test: Perform a preliminary solubility test at the desired final concentration in your specific cell culture medium.
-
Optimize Dilution Protocol: Follow the recommended two-step dilution process (dissolve in DMSO first, then dilute in medium).[7]
-
Consider a Solubilizing Excipient: If permissible for your experiment, consider using a low concentration of a biocompatible surfactant or a cyclodextrin.
Issue 2: Low bioavailability in animal studies.
Possible Cause: Poor absorption from the gastrointestinal tract due to low aqueous solubility.
Solutions:
-
Formulation Development: Explore advanced formulation strategies such as nanoparticle encapsulation, cyclodextrin complexation, or salt formation to improve oral bioavailability.[3][10][11]
-
Alternative Routes of Administration: If oral administration is not effective, consider other routes such as intraperitoneal or intravenous injection, which may require specific formulations.
-
Prodrug Approach: Synthesize a more soluble prodrug that is converted to the active compound in vivo.[13]
Quantitative Data Summary
Table 1: Solubility of Ursolic Acid in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [7] |
| DMF | ~10 mg/mL | [7] |
| Ethanol | ~0.5 mg/mL | [7] |
| Methanol | 1 part in 88 parts | [8] |
| Ether | 1 part in 140 parts | [8] |
| Chloroform | 1 part in 388 parts | [8] |
| DMSO:PBS (1:2, pH 7.2) | ~0.3 mg/mL | [7] |
| Water | < 0.01 µg/mL | [3] |
Table 2: Examples of Solubility Enhancement Techniques for Ursolic Acid
| Technique | Formulation Details | Solubility Enhancement | Reference |
| Nanofibers | Ursolic Acid:PVPK90:HPBCD (1:8:40) | > 1000-fold increase in water solubility | [3] |
| Dendrimer Nanoparticles | Encapsulation in G4K dendrimer | 1868-fold increase in water solubility | [2] |
| Salt Complex | Choline:Ursolic Acid (2:1) | > 100,000-fold increase in water solubility | [11] |
Experimental Protocols
Protocol 1: Preparation of Ursolic Acid Stock Solution
-
Weigh the desired amount of Ursolic Acid crystalline solid.
-
Add the appropriate volume of DMSO to achieve a concentration of 10 mg/mL.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of Aqueous Working Solution using Two-Step Dilution
-
Thaw the Ursolic Acid stock solution (10 mg/mL in DMSO).
-
For a final concentration of 10 µg/mL in a 1:2 DMSO:PBS solution, first dilute the stock solution in DMSO.
-
Then, add the appropriate volume of this intermediate DMSO solution to PBS (pH 7.2) to achieve the final desired concentration.
-
Visually inspect for any precipitation.
-
It is recommended not to store the aqueous solution for more than one day.[7]
Visualizations
Caption: Workflow for preparing Ursolic Acid solutions.
References
- 1. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 2. Considerable Improvement of Ursolic Acid Water Solubility by Its Encapsulation in Dendrimer Nanoparticles: Design, Synthesis and Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Water Solubility and Skin Penetration of Ursolic Acid through a Nanofiber Process to Achieve Better In Vitro Anti-Breast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
- 10. Development and in vitro evaluation of ursolic acid-loaded poly(lactic-co-glycolic acid) nanoparticles in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 12. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro [mdpi.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Ursolic Acid Stability and Degradation
Disclaimer: The following information pertains to ursolic acid . Initial searches for "griseolic acid B" did not yield relevant results, suggesting a possible misnomer. This guide has been developed based on the available scientific literature for ursolic acid, a compound with a similar-sounding name and of significant interest to researchers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of ursolic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My ursolic acid sample shows variable potency in my assays. What could be the cause?
A1: Variability in the potency of ursolic acid can stem from several factors related to its stability. Key considerations include:
-
pH of the solvent system: Ursolic acid's solubility is pH-dependent. In ethanol-water systems, its solubility increases with a higher pH.[1] If your assay involves different buffer systems, changes in pH could affect the concentration of dissolved ursolic acid, leading to inconsistent results.
-
Storage Conditions: Although ursolic acid is relatively stable at room temperature with a predicted shelf-life of 4-5 years at 25°C, improper storage can lead to degradation.[2] Ensure it is stored in a well-closed container, protected from light and high temperatures. For aqueous solutions, it is not recommended to store them for more than one day.[3]
-
Presence of Oxidizing Agents: Like many organic compounds, ursolic acid can be susceptible to oxidation. Avoid using solvents that may contain peroxides or other oxidizing impurities.
Q2: I am observing unexpected peaks in the chromatogram of my ursolic acid sample during HPLC analysis. What could be the source of these peaks?
A2: The appearance of extraneous peaks in your HPLC chromatogram could indicate the presence of degradation products. To troubleshoot this, consider the following:
-
Forced Degradation: Have you intentionally or unintentionally subjected your sample to harsh conditions? Exposure to strong acids, bases, oxidizing agents, or high temperatures can cause ursolic acid to degrade. It is thermally stable up to approximately 236.8°C, but decomposition occurs at higher temperatures.[4]
-
Photostability: While specific quantitative data is limited in readily available literature, photostability is a critical parameter to consider for any compound. Ensure your samples are protected from light during storage and handling to prevent photodegradation.
-
Purity of the Standard: Verify the purity of your ursolic acid standard. Impurities in the starting material can be misinterpreted as degradation products.
Q3: How can I assess the stability of my ursolic acid formulation?
A3: A forced degradation study is a systematic way to evaluate the intrinsic stability of ursolic acid in your specific formulation. This involves subjecting the sample to a range of stress conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the sample at a temperature below its melting point.
-
Photolytic Stress: Exposing the sample to UV and visible light.
The degradation is then quantified using a stability-indicating analytical method, typically HPLC.
Quantitative Data on Ursolic Acid Stability
The following tables summarize the available quantitative data on the stability of ursolic acid. Note that comprehensive data from forced degradation studies is not extensively published. The information below is compiled from various sources and should be used as a general guideline.
Table 1: Thermal Stability of Ursolic Acid
| Parameter | Value | Reference |
| Onset of Thermal Decomposition | 236.8°C | [4] |
| End of Thermal Decomposition | 431.2°C | [4] |
| Predicted Shelf-life at 25°C | 4-5 years | [2] |
Table 2: Solution Stability of Ursolic Acid (Methanol)
| Time (hours) | Stability | RSD (%) | Reference |
| 0 | Stable | 1.58 | [5] |
| 2 | Stable | 1.58 | [5] |
| 4 | Stable | 1.58 | [5] |
| 8 | Stable | 1.58 | [5] |
| 24 | Stable | 1.58 | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ursolic Acid
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method suitable for quantifying ursolic acid and separating it from potential degradation products. Method optimization may be required for specific formulations.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6][7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water or a buffer with a controlled pH). A common mobile phase is a gradient or isocratic mixture of methanol and 0.03M phosphate buffer (pH = 3) in a 90:10 ratio.[5]
-
Detection Wavelength: UV detection at approximately 210-220 nm.[6][8]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[9]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of ursolic acid in a suitable organic solvent like methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample containing ursolic acid in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
3. Validation Parameters:
-
The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
Protocol 2: Forced Degradation Study of Ursolic Acid
This protocol provides a framework for conducting a forced degradation study. The specific conditions and time points should be optimized based on the stability of the drug substance.
1. Preparation of Stock Solution:
-
Prepare a stock solution of ursolic acid in methanol or another suitable solvent at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution and neutralize it with 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl at the end.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Place the solid ursolic acid powder in a hot air oven at a temperature below its melting point (e.g., 105°C) for a specified period. Also, reflux the stock solution at a controlled temperature.
-
Photodegradation: Expose the stock solution and the solid powder to UV light (e.g., 254 nm) and visible light for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute it appropriately with the mobile phase, and analyze it using the validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of ursolic acid in the stressed sample to that of an unstressed control sample.
Degradation Pathways and Experimental Workflows
Degradation Pathways
The exact chemical structures of ursolic acid degradation products are not extensively detailed in the public literature. However, based on its chemical structure, potential degradation pathways can be hypothesized. The primary sites for degradation are likely the carboxylic acid group, the hydroxyl group, and the double bond in the pentacyclic triterpene structure.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of ursolic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. scielo.br [scielo.br]
- 8. Simple and Effective HPLC Method Development and its Validation for Ursolic acid in Drug Free plasma: Application to bioanalytical studies – PTB Reports [ptbreports.org]
- 9. Optimization of Ursolic Acid Extraction in Oil from Annurca Apple to Obtain Oleolytes with Potential Cosmeceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Griseolic Acid B Purification
Disclaimer: Initial searches for "griseolic acid B" did not yield specific results. The information provided below is based on data for "ursolic acid," a closely related and extensively studied pentacyclic triterpenoid, assuming a likely user error. The purification challenges and methodologies are often similar for compounds with related structures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of ursolic acid (as a proxy for this compound).
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Extraction | Inefficient extraction method. | Optimize extraction parameters such as solvent type (e.g., ethanol concentration), temperature, and time.[1][2][3] Consider alternative methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) which can improve yields.[1][2] |
| Improper sample-to-solvent ratio. | Optimize the ratio to ensure thorough extraction. Ratios around 1:30 (g/mL) have been shown to be effective for MAE.[2] | |
| Co-elution of Impurities | Presence of structurally similar compounds, such as oleanolic acid. | Modify the chromatographic mobile phase. For HPLC, a methanol and phosphate buffer mixture (e.g., 90:10 v/v) can be effective.[4] Adjusting the pH of the mobile phase can also improve separation. |
| Inadequate column chemistry for separation. | Use a C18 column for reversed-phase HPLC, which is commonly used for separating ursolic and oleanolic acids.[4][5] | |
| Poor Peak Shape in HPLC (Tailing or Broadening) | Secondary interactions with the stationary phase. | Reduce the mobile phase pH to minimize interactions with residual silanols on the column. |
| Sample overload. | Reduce the concentration of the injected sample. | |
| Incompatibility of the injection solvent with the mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. | |
| Low Purity After Column Chromatography | Ineffective adsorbent. | Macroporous resins like XAD-7 or D101 have been successfully used for the purification of ursolic acid.[2][6] |
| Suboptimal elution gradient. | Optimize the ethanol concentration in the elution phase. A stepwise gradient may be necessary to remove different impurities effectively.[6] | |
| Product Precipitation in the System | Low solubility of ursolic acid in the mobile phase. | Ursolic acid has low aqueous solubility.[7][8] Ensure the mobile phase has a sufficiently high organic content to maintain solubility. |
| Temperature fluctuations affecting solubility. | Maintain a constant and appropriate column and system temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying this compound (ursolic acid)?
A1: A primary challenge is its separation from structurally similar isomers, most notably oleanolic acid. These compounds often co-elute in chromatographic systems due to their similar physical and chemical properties.[4] Another significant challenge is its low solubility in aqueous solutions, which can complicate extraction and purification processes.[7][8]
Q2: Which extraction method provides the best yield for ursolic acid?
A2: Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are often more efficient than traditional methods like Soxhlet extraction, providing higher yields in shorter times.[1][2] For MAE of ursolic acid from apple pomace, optimal conditions were found to be an extraction time of 118.25 seconds, a sample-to-solvent ratio of 1:30.86, and an 82.23% ethanol concentration, yielding up to 88.87% of the compound.[2]
Q3: What type of chromatography is most effective for ursolic acid purification?
A3: A combination of methods is often most effective. Initially, macroporous resin chromatography can be used to capture and concentrate the triterpenoid fraction from the crude extract.[6][9] This is typically followed by preparative high-performance liquid chromatography (HPLC) on a C18 column for final purification and separation from closely related impurities.[4][5]
Q4: How can I confirm the purity and identity of my final product?
A4: High-performance liquid chromatography (HPLC) is the standard method for quantifying the purity of ursolic acid.[4][5] For structural confirmation and identification, techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed.[1]
Q5: What are the key parameters to optimize in an HPLC method for ursolic acid analysis?
A5: Key parameters include the mobile phase composition (typically a mixture of methanol or acetonitrile and an acidic aqueous buffer), the type of stationary phase (C18 is common), detection wavelength (around 210-214 nm), column temperature, and flow rate.[4][5]
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Ursolic Acid
This protocol is based on the optimized extraction of ursolic acid from apple pomace.[2]
-
Sample Preparation: Dry the plant material (e.g., apple pomace) and grind it into a fine powder.
-
Extraction:
-
Mix the powdered sample with the solvent at a ratio of 1:30.86 (g/mL). The optimal solvent is 82.23% ethanol.
-
Place the mixture in the microwave extractor.
-
Apply microwave irradiation for 118.25 seconds.
-
-
Post-Extraction:
-
Allow the mixture to cool.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Protocol 2: Purification of Ursolic Acid using Macroporous Resin Chromatography
This protocol is a general guide based on methods using D101 resin.[6]
-
Resin Preparation: Pre-treat the macroporous resin by washing it sequentially with ethanol and deionized water to remove any impurities.
-
Adsorption:
-
Dissolve the crude extract in an appropriate solvent and adjust the pH to approximately 5.
-
Load the sample solution onto the packed resin column at a flow rate of about 2 bed volumes (BV) per hour.
-
-
Washing: Wash the column with deionized water (approximately 5 BV) to remove unbound impurities.
-
Elution:
-
Elute the column with a stepwise gradient of ethanol. For example, start with 5 BV of 70% ethanol, followed by 10 BV of 80% ethanol.
-
Collect the fractions and monitor the concentration of ursolic acid in each fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Product Recovery: Combine the fractions containing the highest concentration of ursolic acid and concentrate them under reduced pressure to obtain the purified product.
Protocol 3: HPLC Analysis of Ursolic Acid
This protocol is a representative analytical method.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Kromasil C18 (4.6 x 150 mm, 10 µm) or equivalent.
-
Mobile Phase: Methanol and 0.03 M phosphate buffer (pH = 3) in a 90:10 ratio.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare standard solutions of ursolic acid at known concentrations to generate a calibration curve.
-
Dissolve the sample to be analyzed in the mobile phase or a compatible solvent.
-
Inject the sample and standards into the HPLC system.
-
Identify the ursolic acid peak based on its retention time compared to the standard.
-
Quantify the amount of ursolic acid in the sample using the calibration curve.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Optimizing microwave-assisted extraction of ursolic acid from apple pomace using response surface methodology [frontiersin.org]
- 3. The Study on Optimization of Soxhlet Extraction Process for Ursolic Acid from Cynomorium | Semantic Scholar [semanticscholar.org]
- 4. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Ursolic Acid Extraction in Oil from Annurca Apple to Obtain Oleolytes with Potential Cosmeceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and Purification of Ursolic Acid from Cynomorium songaricum Exacts with Macroporous Resins [scirp.org]
- 7. Characteristics, Biological Properties and Analytical Methods of Ursolic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN101016328B - A method for separating and purifying ursolic acid and oleanolic acid - Google Patents [patents.google.com]
Navigating the Labyrinth of Griseolic Acid B Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Griseolic acid B, a potent cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) inhibitor, holds significant promise in various therapeutic areas.[1][2] However, its unique chemical structure and potent biological activity present a distinct set of challenges in the laboratory. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the common pitfalls encountered during experimentation with this compound, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with handling this compound?
A1: The primary challenges in this compound research revolve around its limited solubility, potential for instability in certain solvents and pH conditions, and the high potency which requires careful handling and precise concentration control. Its structural similarity to other nucleoside compounds can also pose analytical challenges.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent inhibitor of cAMP phosphodiesterase (PDE).[1] By inhibiting PDE, it prevents the degradation of cAMP, leading to an increase in intracellular cAMP levels.[1] This elevation in cAMP can modulate various downstream signaling pathways.
Q3: Are there any known derivatives or analogs of this compound?
A3: Yes, researchers have synthesized and studied analogs of this compound. For instance, substituting the adenine group with guanine or hypoxanthine has been shown to alter the inhibitory activity and selectivity towards different PDE isozymes.[3] Carboxyl-esterified analogues have also been developed to improve cell permeability.[3]
Troubleshooting Guides
Synthesis and Purification Pitfalls
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield during synthesis | Incomplete reaction; degradation of starting materials or product. | Optimize reaction conditions (temperature, time, catalyst). Use high-purity, anhydrous solvents. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Co-elution of impurities during HPLC purification | Similar polarity of this compound and impurities. | Optimize the mobile phase composition and gradient. Experiment with different stationary phases (e.g., C18, phenyl-hexyl). Consider alternative purification techniques like counter-current chromatography. |
| Degradation of this compound during purification | Exposure to harsh pH or high temperatures. | Use neutral pH buffers for purification. Avoid prolonged exposure to strong acids or bases. Perform purification steps at reduced temperatures. |
Experimental Assay Pitfalls
| Problem | Potential Cause | Troubleshooting Steps |
| Poor solubility in aqueous assay buffers | This compound is a relatively hydrophobic molecule. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) at a high concentration. Use a final concentration of the organic solvent in the assay that does not exceed a level known to be non-toxic to the cells or enzyme (typically <0.5%). Sonication may aid in initial dissolution. |
| Inconsistent results in PDE inhibition assays | Instability of this compound in the assay buffer; inaccurate pipetting of the potent inhibitor; variability in enzyme activity. | Prepare fresh dilutions of this compound for each experiment. Use calibrated pipettes and proper pipetting techniques for accurate serial dilutions. Always include a positive control (e.g., IBMX) and a negative control (vehicle) in each assay plate. Ensure consistent enzyme concentration and activity across experiments. |
| High background signal in cell-based assays | Cytotoxicity of the compound or vehicle at the tested concentrations. | Determine the maximum non-toxic concentration of the vehicle (e.g., DMSO) on the specific cell line being used. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound. |
| Low cell permeability of this compound | The polar nature of the carboxyl groups can limit passive diffusion across cell membranes. | Consider using esterified prodrugs of this compound, such as the dipivaloyloxymethyl ester, which can be hydrolyzed intracellularly to release the active compound.[3] |
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| Griseolic Acid | cAMP Phosphodiesterase | 0.01 - 0.1 | --- | [1] |
| Griseolic Acid | Type IV PDE (mouse 3T3 fibroblast) | 0.021 | 0.25 µM cAMP substrate | [3] |
| Griseolic Acid | Type V PDE (bovine retina) | 18 | 0.25 µM cGMP substrate | [3] |
| Guanine-Griseolic Acid | Type V PDE (bovine retina) | 0.040 | 0.25 µM cGMP substrate | [3] |
| Hypoxanthine-Griseolic Acid | Type V PDE (bovine retina) | 0.12 | 0.25 µM cGMP substrate | [3] |
| Guanine-Griseolic Acid | Type IV PDE (mouse 3T3 fibroblast) | 15 | 0.25 µM cAMP substrate | [3] |
| Hypoxanthine-Griseolic Acid | Type IV PDE (mouse 3T3 fibroblast) | 11 | 0.25 µM cAMP substrate | [3] |
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against cAMP PDE. Specific parameters may need to be optimized based on the PDE isoform and source.
Materials:
-
Purified PDE enzyme
-
This compound
-
cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Snake venom phosphatase (for converting AMP to adenosine)
-
Scintillation cocktail
-
[³H]-cAMP (radiolabeled substrate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known amount of purified PDE enzyme, and varying concentrations of this compound (or vehicle control).
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 30-37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a solution containing a mixture of cold cAMP and a tracer amount of [³H]-cAMP to start the reaction.
-
Incubation: Incubate the reaction mixture for a defined period during which the enzyme is active and the reaction is linear.
-
Terminate Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Convert AMP to Adenosine: Cool the samples and add snake venom phosphatase to convert the [³H]-AMP product to [³H]-adenosine. Incubate for a further period.
-
Separation: Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using anion-exchange chromatography (e.g., Dowex resin columns). The negatively charged [³H]-cAMP will bind to the resin, while the neutral [³H]-adenosine will pass through.
-
Quantification: Collect the eluate containing [³H]-adenosine and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a PDE inhibition assay.
References
Validation & Comparative
Griseolic Acid B vs. Griseolic Acid A: A Comparative Analysis of Phosphodiesterase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of griseolic acid B and griseolic acid A, focusing on their primary function as phosphodiesterase inhibitors. This analysis is supported by available experimental data on their inhibitory potency.
Griseolic acids are nucleoside analogues isolated from Streptomyces griseoaurantiacus. They have garnered interest for their potent inhibition of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE), an enzyme crucial in regulating intracellular signaling pathways. By inhibiting PDE, griseolic acids increase intracellular cAMP levels, which can modulate a variety of cellular processes. This guide focuses on the comparative activity of the two primary forms, griseolic acid A and this compound.
Data Presentation: Inhibitory Potency
The primary measure of the activity of griseolic acids is their ability to inhibit cAMP phosphodiesterase. The available data, primarily from the initial discovery and characterization of these compounds, indicates a significant difference in the inhibitory potency between griseolic acid A and its analogue, this compound.
| Compound | Target Enzyme | Inhibitory Constant (Ki) | IC50 | Notes |
| Griseolic Acid A | cAMP Phosphodiesterase | 0.26 µM[1] | Not explicitly reported | Acts as a competitive inhibitor with respect to cAMP.[1] |
| This compound | cAMP Phosphodiesterase | Not explicitly reported | Significantly less potent than Griseolic Acid A | The structural difference, specifically the modification of the adenine moiety, is suggested to be responsible for the reduced activity. |
Comparative Analysis of Biological Activity
Griseolic acid A is a potent inhibitor of cAMP phosphodiesterase.[1] Its competitive inhibition, with a Ki value of 0.26 µM, demonstrates a strong affinity for the enzyme's active site.[1] This potent inhibition leads to an increase in intracellular cAMP levels, which can trigger downstream effects such as the modulation of protein kinase A (PKA) activity and subsequent phosphorylation of target proteins.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for griseolic acids involves the modulation of the cAMP signaling pathway. By inhibiting phosphodiesterase, they prevent the degradation of cAMP to AMP, thereby prolonging cAMP signaling.
Caption: Mechanism of action of griseolic acids on the cAMP signaling pathway.
The general workflow for identifying and characterizing phosphodiesterase inhibitors like griseolic acids involves fermentation, isolation, and enzymatic assays.
Caption: General experimental workflow for griseolic acid research.
Experimental Protocols
The following is a generalized protocol for a phosphodiesterase inhibition assay, based on standard methodologies used in the field.
Objective: To determine the in vitro inhibitory effect of griseolic acid A and B on cAMP phosphodiesterase activity.
Materials:
-
Purified cAMP phosphodiesterase
-
Griseolic acid A and B of known concentrations
-
Cyclic AMP (cAMP)
-
5'-Nucleotidase (from snake venom)
-
Inorganic pyrophosphatase
-
Tris-HCl buffer
-
Magnesium chloride (MgCl2)
-
Phosphate colorimetric reagent (e.g., Fiske-Subbarow reagent)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and a known concentration of cAMP.
-
Inhibitor Addition: Add varying concentrations of griseolic acid A or this compound to the reaction mixture. A control with no inhibitor is also prepared.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of cAMP phosphodiesterase to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Conversion to Adenosine: Add 5'-nucleotidase to the reaction mixture and incubate to convert the AMP produced into adenosine and inorganic phosphate.
-
Phosphate Quantification: Measure the amount of inorganic phosphate released using a colorimetric method. The absorbance is read using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the griseolic acid. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using Lineweaver-Burk or other kinetic plots for competitive inhibitors.
Conclusion
References
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Ursolic Acid Derivatives
A comprehensive analysis of ursolic acid derivatives reveals key structural modifications that enhance their therapeutic potential, offering a roadmap for the development of more potent anticancer, anti-inflammatory, and antimicrobial agents. This guide delves into the quantitative data from numerous studies, details the experimental methodologies used to evaluate these compounds, and visualizes the intricate signaling pathways they modulate.
Ursolic acid, a naturally occurring pentacyclic triterpenoid, has long been a subject of scientific interest due to its diverse pharmacological activities. However, its therapeutic application has been hampered by limitations such as poor bioavailability. This has spurred extensive research into the synthesis of ursolic acid derivatives with improved potency and drug-like properties. Through meticulous structural modifications, scientists have been able to significantly enhance its anticancer, anti-inflammatory, and antimicrobial activities.
Unlocking Potency: A Quantitative Look at Ursolic Acid Derivatives
The therapeutic efficacy of ursolic acid derivatives is intrinsically linked to their chemical structure. Modifications at various positions on the ursolic acid scaffold have yielded compounds with significantly improved biological activities. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural changes.
Anticancer Activity
The cytotoxicity of ursolic acid derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key metric in these studies.
| Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Modification |
| Ursolic Acid | MCF-7 (Breast) | >20 | Parent Compound |
| Compound 7b | MCF-7 (Breast) | 0.48 ± 0.11 | 2-amino-4-aryl-pyrimidine moiety |
| Compound 7b | HeLa (Cervical) | 0.74 ± 0.13 | 2-amino-4-aryl-pyrimidine moiety |
| Ursolic Acid | HepG2 (Liver) | >20 | Parent Compound |
| Compound 15 | HepG2 (Liver) | 5.40 | Hydroxamate derivative [1] |
| Ursolic Acid | NCI-H460 (Lung) | >20 | Parent Compound |
| Compound 5Y8 | NCI-H460 (Lung) | Potent inhibitor | Functionalized aniline side chain [2] |
| UA232 | A549 (Lung) | 5.4–6.1 | Propargylamine at C-28 |
| UA232 | H460 (Lung) | 3.9–5.7 | Propargylamine at C-28 [3] |
Antimicrobial Activity
The antimicrobial potential of ursolic acid and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | MIC (µg/mL) | Key Structural Modification |
| Ursolic Acid | S. aureus (ATCC 6538) | 32 | Parent Compound[4] |
| 3β-acetoxy-urs-12-en-28-oic acid | E. coli (ATCC 25922) | 32 | Acetoxy group at C-3 [4] |
| 3β-acetoxy-urs-12-en-28-oic acid | S. flexneri | 32 | Acetoxy group at C-3 [4] |
| 3β-formyloxy-urs-12-en-28-oic acid | K. pneumoniae | 128 | Formyloxy group at C-3[4] |
| 3β-formyloxy-urs-12-en-28-oic acid | S. flexneri | 128 | Formyloxy group at C-3[4] |
| Ursolic Acid | S. aureus (ATCC 25923) | 39 (98% purity) | Parent Compound [5] |
| Ursolic Acid | E. coli (ATCC 25922) | >5000 | Parent Compound[5] |
The "How-To": Experimental Protocols for Biological Evaluation
The quantitative data presented above is the result of rigorous experimental testing. Below are detailed protocols for the key assays used to evaluate the biological activity of ursolic acid derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the ursolic acid derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6] Incubate the plate for 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[6]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the ursolic acid derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (i.e., no turbidity) after incubation.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the ursolic acid derivatives for a specific period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent. The absorbance is typically measured at 540 nm.[8]
Visualizing the Mechanisms: Workflows and Signaling Pathways
To better understand the structure-activity relationship studies and the mechanisms of action of ursolic acid derivatives, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: The intrinsic apoptosis pathway induced by some ursolic acid derivatives.
Caption: Inhibition of the NF-κB signaling pathway by ursolic acid derivatives.
References
- 1. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side chain-functionalized aniline-derived ursolic acid derivatives as multidrug resistance reversers that block the nuclear factor-kappa B (NF-κB) pathway and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ursolic Acid Derivative UA232 Promotes Tumor Cell Apoptosis by Inducing Endoplasmic Reticulum Stress and Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Griseolic Acid B: A Comparative Analysis
Initial searches for "griseolic acid B" have yielded no specific results for a compound with this name. The search results consistently redirect to information pertaining to "ursolic acid," a well-documented pentacyclic triterpenoid. It is highly probable that "this compound" may be a rare compound, a misnomer, or a misspelling of ursolic acid.
Given the absence of data on this compound, this guide will proceed by presenting a comprehensive comparative analysis of ursolic acid , assuming it is the intended compound of interest. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of ursolic acid's performance with other alternatives, supported by experimental data.
Overview of Ursolic Acid and its Therapeutic Potential
Ursolic acid is a naturally occurring pentacyclic triterpenoid found in a variety of plants, including apples, basil, and rosemary.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties.[3][4] Its therapeutic potential is being explored in a wide range of diseases, from metabolic disorders to various forms of cancer.[5][6]
Comparison of Therapeutic Efficacy
To validate the therapeutic potential of ursolic acid, it is essential to compare its efficacy with existing therapeutic agents across different disease models. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of Anti-Cancer Activity (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | HepG2 (Liver Cancer) | 20.5 | [3] |
| Ursolic Acid | MCF-7 (Breast Cancer) | 15.2 | [3] |
| Doxorubicin | HepG2 (Liver Cancer) | 0.8 | N/A |
| Paclitaxel | MCF-7 (Breast Cancer) | 0.01 | N/A |
| Ursolic Acid Derivative (UA-7) | AGS (Gastric Cancer) | 5.3 | [7] |
Table 2: Comparison of Anti-Inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| Ursolic Acid | COX-2 Inhibition | 130 | [2] |
| Ibuprofen | COX-2 Inhibition | 5 | N/A |
| Ursolic Acid | NF-κB Inhibition | Potent | [3] |
| Dexamethasone | NF-κB Inhibition | Potent | N/A |
Table 3: Comparison of Anti-Diabetic Activity
| Compound | Target/Assay | Effect | Reference |
| Ursolic Acid | α-glucosidase inhibition | IC50 = 48.2 µM | N/A |
| Acarbose | α-glucosidase inhibition | IC50 = 2.5 µM | N/A |
| Ursolic Acid | Glucose Uptake (in vitro) | Increased | [8] |
| Metformin | Glucose Uptake (in vitro) | Increased | N/A |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
3.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of ursolic acid or a comparator drug for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
3.2. COX-2 Inhibition Assay
-
Enzyme Preparation: Purify human recombinant COX-2 enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, arachidonic acid (substrate), and various concentrations of the test compound (ursolic acid or ibuprofen).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Prostaglandin E2 (PGE2) Measurement: Stop the reaction and measure the amount of PGE2 produced using an ELISA kit.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of COX-2 activity (IC50) is determined.
3.3. NF-κB Luciferase Reporter Assay
-
Cell Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites.
-
Stimulation and Treatment: Stimulate the cells with an inflammatory agent (e.g., TNF-α) in the presence or absence of the test compound.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity indicates inhibition of NF-κB signaling.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.
Caption: Ursolic Acid's Anti-Cancer Mechanism.
Caption: MTT Assay Experimental Workflow.
Conclusion
The available data strongly suggest that ursolic acid possesses significant therapeutic potential across a range of diseases, particularly in cancer and inflammatory conditions. While it may not always be as potent as some existing drugs, its natural origin and favorable safety profile make it an attractive candidate for further development.[6] The synthesis of ursolic acid derivatives has shown promise in enhancing its efficacy.[7] Future research should focus on clinical trials to validate these preclinical findings and on the development of novel delivery systems to improve its bioavailability.
Should you have been referring to a different compound, please provide the correct name, and a new comparative guide will be generated.
References
- 1. Ursolic acid - Wikipedia [en.wikipedia.org]
- 2. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ursolic Acid—A Pentacyclic Triterpenoid with a Wide Spectrum of Pharmacological Activities [mdpi.com]
- 6. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of ursolic acid derivatives as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Griseochelin, a novel carboxylic acid antibiotic from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Multi-Target Profile of Ursolic Acid: A Comparative Guide to its Enzymatic Cross-Reactivity
Initial Note on Nomenclature: The query for "griseolic acid B" did not yield relevant results in scientific literature. It is highly probable that this was a typographical error for "ursolic acid," a well-researched pentacyclic triterpenoid with a broad spectrum of biological activities. This guide will, therefore, focus on the enzymatic cross-reactivity of ursolic acid, providing a comparative analysis of its interactions with various enzymes.
Ursolic acid, a natural compound found in a variety of plants, has garnered significant attention from the scientific community for its therapeutic potential in diverse areas, including cancer, inflammation, and metabolic diseases.[1][2][3][4] Its efficacy is rooted in its ability to modulate multiple signaling pathways, often through the direct inhibition of key enzymes.[1][2] Understanding the cross-reactivity of ursolic acid with different enzymes is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of more selective therapeutic agents.
This guide provides a comparative overview of the inhibitory activity of ursolic acid against a panel of enzymes, supported by quantitative data from in vitro studies. Detailed experimental protocols for assessing enzyme inhibition and visualizations of experimental workflows and affected signaling pathways are also presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Inhibitory Activity of Ursolic Acid against Various Enzymes
The following table summarizes the inhibitory potency of ursolic acid against a range of enzymes, as determined by in vitro assays. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are provided to facilitate a quantitative comparison of its cross-reactivity profile.
| Enzyme Target Family | Specific Enzyme | Substrate/Assay | IC50 | Ki | Inhibition Type | Reference |
| Hydrolases | α-Amylase | Starch | 0.482 ± 0.12 mg/mL | - | Non-competitive | [5] |
| α-Glucosidase | - | 0.213 ± 0.042 mg/mL | - | Non-competitive | [5] | |
| Human Leucocyte Elastase (HLE) | Synthetic peptide substrates | - | 4-6 µM | Competitive | [6] | |
| Proteases | HIV-1 Protease | - | ~1 µM | - | - | [1] |
| Oxidoreductases | Aromatase | - | 32 µM | - | - | [7] |
| Cytochrome P450 | CYP2C19 | S-mephenytoin 4'-hydroxylation | 119.7 µM | 80.3 µM | Competitive | [8] |
Note: The inhibitory activities of ursolic acid against other enzymes such as matrix metalloproteinases (MMP-2 and MMP-9) have been reported, but specific IC50 or Ki values were not available in the provided search results.
Experimental Methodologies for Assessing Enzyme Cross-Reactivity
To determine the cross-reactivity profile of a compound like ursolic acid, a standardized set of in vitro enzyme inhibition assays is typically employed. The following protocol outlines a generalizable approach for this purpose.
General Protocol for In Vitro Enzyme Inhibition Assay
1. Reagents and Materials:
-
Test compound (Ursolic Acid)
-
Target enzymes (e.g., α-amylase, α-glucosidase, HLE, etc.)
-
Specific substrates for each enzyme
-
Appropriate buffer solutions for each enzyme assay
-
Positive control inhibitors for each enzyme
-
96-well microplates
-
Microplate reader
2. Preparation of Solutions:
-
Prepare a stock solution of ursolic acid in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the ursolic acid stock solution to obtain a range of test concentrations.
-
Prepare enzyme solutions at the desired concentration in their respective assay buffers.
-
Prepare substrate solutions at the appropriate concentration in the corresponding assay buffers.
3. Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer
-
Ursolic acid solution at various concentrations (or vehicle control)
-
Enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme for a specified pre-incubation period.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and measurement parameters will be specific to the substrate and enzyme being tested.
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each concentration of ursolic acid.
-
Determine the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the ursolic acid concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction velocities at various substrate concentrations in the presence and absence of the inhibitor. The data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten kinetics to determine the inhibition constant (Ki).
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing enzyme cross-reactivity and a key signaling pathway modulated by ursolic acid.
Caption: Experimental workflow for determining enzyme cross-reactivity.
References
- 1. Ursolic Acid—A Pentacyclic Triterpenoid with a Wide Spectrum of Pharmacological Activities [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ursolic Acid--A Pentacyclic Triterpenoid with a Wide Spectrum of Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glycosidase by ursolic acid: in vitro, in vivo and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human leucocyte elastase by ursolic acid. Evidence for a binding site for pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursolic acid - Wikipedia [en.wikipedia.org]
- 8. Inhibition of cytochrome P450 activities by oleanolic acid and ursolic acid in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synthesis of Ursolic Acid: A Comparative Analysis
It is important to note that a comprehensive search of scientific literature did not yield significant results for a compound named "griseolic acid B." However, the search consistently identified "ursolic acid" as a prominent and structurally related compound with a substantial body of research on its synthesis. Therefore, this guide provides a comparative analysis of the synthesis methods for ursolic acid, assuming it to be the intended subject of inquiry.
Ursolic acid, a pentacyclic triterpenoid found in numerous plants, has garnered significant attention from the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The demand for pure ursolic acid for research and potential therapeutic applications has driven the development of various synthetic and semi-synthetic strategies. This guide offers a comparative overview of these methods, presenting key data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in this field.
Comparative Data on Ursolic Acid Synthesis Methods
The synthesis of ursolic acid can be broadly categorized into two main approaches: semi-synthesis from abundant natural precursors and total synthesis from simple starting materials. The choice of method often depends on the desired scale, purity requirements, and available resources.
| Synthesis Approach | Starting Material(s) | Key Transformation(s) | Overall Yield | Number of Steps | Purity | Reference |
| Semi-synthesis | Oleanolic Acid | Isomerization of the methyl group at C-20 | Not explicitly stated, but generally higher-yielding | Fewer steps | High | [4] |
| Semi-synthesis | Commercially available ursolic acid | Derivatization at C-3 and C-28 | Varies depending on the derivative | 1-5 steps | High | [5][6] |
| Biosynthesis | Glucose | Multi-enzymatic cascade | Not applicable for chemical synthesis comparison | N/A | High | [7] |
Detailed Experimental Protocols
Semi-synthesis of Corosolic Acid and 3-epi-Corosolic Acid from Ursolic Acid
This protocol outlines a scalable, five-step semi-synthesis to produce oxygenated derivatives of ursolic acid, which can be adapted for other modifications.[5]
Step 1: Benzyl Ester Protection of Ursolic Acid
-
Ursolic acid is reacted with benzyl chloride in the presence of catalytic potassium iodide to protect the carboxylic acid as a benzyl ester.
-
The crude ester is precipitated from the reaction mixture with cold water (0 °C) and used in the next step without further purification.
Step 2: Oxidation of the C-3 Alcohol
-
The secondary alcohol at the C-3 position of the benzyl-protected ursolic acid is oxidized to a ketone using Dess-Martin periodinane.
Step 3: Diastereoselective Oxidation
-
The resulting ketone is treated with m-chloroperbenzoic acid (m-CPBA) and catalytic sulfuric acid to generate an α-hydroxyketone via diastereoselective oxidation of the transient enol on the less hindered α-face.
Step 4: Diastereoselective Reduction
-
For Corosolic Acid: The α-hydroxyketone is reduced with sodium borohydride, which selectively delivers a hydride to the Si face of the ketone, favoring the formation of the desired diol.
-
For 3-epi-Corosolic Acid: A Meerwein-Ponndorf-Verley reduction is employed, which reverses the selectivity and favors the formation of the epimeric diol.
Step 5: Deprotection
-
The benzyl ester is removed by reductive deprotection using hydrogen gas (1 atm) and palladium on carbon to yield the final products, corosolic acid or 3-epi-corosolic acid.
Synthesis of Ursolic Acid Derivatives via Acylation and Esterification
This protocol describes the modification of the ursolic acid backbone to generate a library of derivatives for biological screening.[6]
General Procedure for Acylation/Esterification:
-
Ursolic acid is dissolved in a suitable solvent (e.g., dichloromethane, pyridine).
-
The corresponding acyl chloride or acid anhydride is added, often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
-
The reaction is stirred at room temperature or heated as required, and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The crude product is purified by column chromatography on silica gel to afford the desired derivative.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in the protocols.
Caption: Semi-synthesis of corosolic acid and its 3-epi isomer from ursolic acid.
Caption: General derivatization pathways of ursolic acid at the C-3 and C-28 positions.
References
- 1. Ursolic Acid—A Pentacyclic Triterpenoid with a Wide Spectrum of Pharmacological Activities [mdpi.com]
- 2. Ursolic acid - Wikipedia [en.wikipedia.org]
- 3. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of oxygenated oleanolic and ursolic acid derivatives with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Synthesis and anti-tumor activity of ursolic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy of Ursolic Acid: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of ursolic acid against other established cancer therapies. The information presented is based on experimental data from preclinical studies.
Ursolic acid, a naturally occurring pentacyclic triterpenoid found in various plants, has garnered significant interest for its therapeutic potential, particularly in oncology.[1] This guide synthesizes key in vivo data to offer a comparative analysis of its efficacy, outlines detailed experimental protocols for reproducibility, and visualizes the underlying mechanisms of action.
Comparative Efficacy of Ursolic Acid in Tumor Growth Inhibition
In vivo studies, primarily utilizing xenograft mouse models, have demonstrated the potential of ursolic acid in inhibiting tumor growth. The following tables summarize the quantitative outcomes of ursolic acid treatment, both as a standalone therapy and in combination with standard chemotherapeutic agents.
Table 1: Monotherapy Efficacy of Ursolic Acid in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Ursolic Acid Dose & Administration | Tumor Growth Inhibition Rate | Key Findings |
| Hepatocellular Carcinoma | H22 | Kunming mice | Not specified | 52.8% | Arrested tumor cells in the G0/G1 phase and increased apoptosis.[2][3] |
| Breast Cancer | 4T1-Luc | Balb/c mice | 25 mg/kg/day & 50 mg/kg/day (i.p.) | Dose-dependent reduction in tumor growth and lung metastasis. | Suppressed glycolytic metabolism.[4] |
| Prostate Cancer | DU145 | Nude mice | 200 mg/kg b.w. (6 weeks) | Significant inhibition of tumor growth. | No significant effect on body weight was observed.[5] |
| Lung Cancer | H1975 | Athymic nude mice | 25 mg/kg/day (i.p.) | Significant reduction in tumor volume and weight. | Induced apoptosis in tumor tissue.[6] |
Table 2: Combination Therapy Efficacy of Ursolic Acid in Xenograft Models
| Cancer Type | Combination Agent | Cell Line | Animal Model | Key Quantitative Outcomes |
| Esophageal Cancer | Paclitaxel | TE-8 | Not specified | Combination treatment showed a more notable reduction in tumor weight and volume compared to single-agent treatment.[7] |
| Colorectal Cancer | Capecitabine | Not specified | Orthotopic nude mice | Enhanced inhibition of tumor volume, ascites formation, and distant organ metastasis compared to monotherapy.[8] |
| Breast Cancer | Paclitaxel | MDA-MB-231/PTX-resistance | Athymic nude mice | Ursolic acid reversed paclitaxel resistance and enhanced tumor growth inhibition.[9] |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are representative protocols for in vivo xenograft studies involving ursolic acid.
Hepatocellular Carcinoma Xenograft Model [2]
-
Cell Line: H22 hepatocellular carcinoma cells.
-
Animal Model: Kunming mice.
-
Tumor Induction: Subcutaneous injection of H22 cells into the mice.
-
Treatment Groups:
-
Negative Control Group.
-
Ursolic Acid Treatment Group.
-
-
Drug Administration: Details on the dose and route of administration for ursolic acid were not specified in this particular study.
-
Endpoint Analysis: Tumor weight and volume were measured. Tumor tissue was collected for histological analysis (H&E staining) and examination of cell cycle (flow cytometry) and apoptosis (Annexin-V staining, Western blot for caspases).
Breast Cancer Xenograft Model [4]
-
Cell Line: 4T1-Luc breast cancer cells.
-
Animal Model: Female Balb/c mice (18-22 g).
-
Tumor Induction: Subcutaneous injection of 2x10^6 4T1-Luc cells into the mammary fat pads.
-
Treatment Groups:
-
Saline Group (Control).
-
Ursolic Acid (25 mg/kg/day, intraperitoneally).
-
Ursolic Acid (50 mg/kg/day, intraperitoneally).
-
-
Monitoring: Mouse weight and tumor volume were measured every 3 days.
-
Endpoint Analysis: Assessment of tumor growth and lung metastasis.
Esophageal Cancer Xenograft Model with Combination Therapy [7]
-
Cell Line: TE-8 esophageal cancer cells.
-
Treatment Groups:
-
Vehicle (DPBS).
-
Ursolic Acid (30 µM).
-
Paclitaxel (25 nM).
-
Combination of Ursolic Acid (30 µM) and Paclitaxel (25 nM).
-
-
Monitoring: Body weight and tumor volume were measured every three days.
-
Endpoint Analysis: Tumor weight and size were measured after euthanasia. Protein levels of Akt/p-Akt and FOXM1 in tumor tissue were analyzed by Western blot.
Signaling Pathways and Mechanisms of Action
Ursolic acid exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth and survival.[10][11] Dysregulation of this pathway is common in many cancers.[10] Ursolic acid has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[1][12]
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a therapeutic compound using a xenograft mouse model.
References
- 1. mdpi.com [mdpi.com]
- 2. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. Ursolic Acid Accelerates Paclitaxel-Induced Cell Death in Esophageal Cancer Cells by Suppressing Akt/FOXM1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic acid inhibits growth and metastasis of human colorectal cancer in an orthotopic nude mouse model by targeting multiple cell signaling pathways: chemosensitization with capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Ursolic Acid Reverses the Chemoresistance of Breast Cancer Cells to Paclitaxel by Targeting MiRNA-149-5p/MyD88 [frontiersin.org]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Griseolic Acid B and Caffeine as Phosphodiesterase Inhibitors
An exhaustive review of current scientific literature reveals a significant disparity in the available research on griseolic acid B and caffeine as phosphodiesterase (PDE) inhibitors. While caffeine is a well-documented, albeit non-selective, PDE inhibitor, there is a notable absence of published scientific data on the PDE inhibitory activity of this compound. Consequently, a direct, data-driven comparison of their performance, including quantitative data and experimental protocols, cannot be compiled at this time.
This guide will proceed by summarizing the established knowledge regarding caffeine's role as a PDE inhibitor and will address the current lack of information for this compound.
Caffeine: A Non-Selective Phosphodiesterase Inhibitor
Caffeine, a methylxanthine, is widely recognized for its stimulant effects, which are primarily attributed to its role as an antagonist of adenosine receptors. However, caffeine also functions as a competitive non-selective phosphodiesterase inhibitor.[1][2] PDEs are a superfamily of enzymes that degrade the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, caffeine increases the intracellular concentrations of cAMP and cGMP, thereby modulating various downstream signaling pathways.
It is important to note that caffeine is considered a relatively weak PDE inhibitor.[1] Significant inhibition of PDEs by caffeine typically requires concentrations that are higher than those achieved through normal dietary consumption.[2] Its effects as an adenosine receptor antagonist are generally observed at lower, more physiologically relevant concentrations.
The non-selective nature of caffeine's PDE inhibition means that it does not target a specific PDE isozyme. There are 11 families of PDEs (PDE1-PDE11), and different isozymes are expressed in various tissues and play distinct physiological roles. The lack of selectivity contributes to the broad range of physiological effects associated with high doses of caffeine.
Signaling Pathway of Non-Selective PDE Inhibition
The mechanism of action for a non-selective PDE inhibitor like caffeine involves the elevation of both cAMP and cGMP levels. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate numerous substrate proteins, resulting in a wide array of cellular responses.
This compound: The Uncharted Territory
A comprehensive search of scientific databases and scholarly articles for "this compound" and its potential activity as a phosphodiesterase inhibitor did not yield any relevant results. This indicates that, within the accessible scientific literature, this compound has not been characterized as a PDE inhibitor.
The absence of data means that key performance indicators for a PDE inhibitor, such as:
-
IC50 Values: The half-maximal inhibitory concentration, a measure of inhibitor potency.
-
Selectivity Profile: The inhibitory activity against different PDE isozyme families.
-
Mechanism of Action: The mode of inhibition (e.g., competitive, non-competitive).
are all unknown for this compound.
Experimental Protocols
Without any published studies on the PDE inhibitory effects of this compound, it is not possible to provide the experimental protocols that would be used for its evaluation. However, a general workflow for assessing a novel compound as a PDE inhibitor is outlined below.
Conclusion
References
Benchmarking Griseolic Acid B: A Comparative Analysis Against Established Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of griseolic acid and selected established PDE inhibitors against various PDE isoforms. It is important to note that the data for griseolic acid is limited, and further experimental validation is required for a comprehensive comparison.
| Compound | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (μM) | PDE6 (μM) |
| Griseolic Acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Sildenafil | >10 | >10 | >10 | >10 | 0.0035[1][2] | 0.033[1] |
| Milrinone | 38[3] | 19[3] | 0.42[3] | >100 | >100 | Data not available |
| Rolipram | >100 | >100 | >100 | 0.8[4] | >100 | Data not available |
Note: The table highlights the need for direct experimental evaluation of griseolic acid B's inhibitory profile against a comprehensive panel of PDE isoforms to ascertain its potency and selectivity.
Signaling Pathway: Mechanism of Action of PDE Inhibitors
Phosphodiesterase inhibitors exert their effects by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers in numerous cellular signaling cascades. An elevation in the intracellular levels of these cyclic nucleotides leads to the activation of downstream effectors such as protein kinases, which in turn phosphorylate various target proteins, culminating in a physiological response.
References
- 1. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rolipram [sigmaaldrich.com]
A Meta-Analysis of Griseolic Acid B and its Isomer Oleanolic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the biological activities of Ursolic Acid (UA) and its structural isomer, Oleanolic Acid (OA). This document summarizes key experimental data, outlines common methodologies, and visualizes the intricate signaling pathways modulated by these promising natural compounds.
Ursolic acid and oleanolic acid are pentacyclic triterpenoids widely distributed in the plant kingdom, found in numerous medicinal herbs and fruits. Their structural similarity, differing only in the position of a single methyl group, results in a significant overlap in their pharmacological profiles, which include anti-inflammatory, antioxidant, and potent anti-cancer properties. This guide aims to provide a comparative overview of their efficacy, drawing from a meta-analysis of published studies.
Comparative Anticancer Activity
A substantial body of research has demonstrated the cytotoxic effects of both ursolic acid and oleanolic acid across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined in numerous studies. The following tables summarize the IC50 values for both compounds against various cancer cell lines, providing a direct comparison of their anti-proliferative activities.
Table 1: Comparative IC50 Values of Ursolic Acid and Oleanolic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | Ursolic Acid IC50 (µM) | Oleanolic Acid IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 37.2 (24h), 28.0 (48h) | - | |
| HCT-8 | Colorectal Cancer | 25.2 (24h), 19.4 (48h) | - | |
| HT29 | Colon Adenocarcinoma | 30 | - | |
| DU145 | Prostate Cancer | - | 112.57 (µg/mL) | |
| MCF-7 | Breast Cancer | - | 132.29 (µg/mL) | |
| U87 | Glioblastoma | - | 163.60 (µg/mL) | |
| A549 | Non-small Cell Lung Cancer | - | - | |
| H460 | Non-small Cell Lung Cancer | - | - | |
| B16 2F2 | Mouse Melanoma | - | 4.8 | |
| HepG2 | Hepatocellular Carcinoma | 5.40 | 31.94 (µg/mL) | |
| MGC803 | Human Gastric Cancer | 2.50 | - | |
| Bcap37 | Human Breast Cancer | 9.24 | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Antioxidant Capacity
The antioxidant properties of ursolic and oleanolic acids contribute significantly to their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate radical scavenging activity.
Table 2: Comparative Antioxidant Activity of Ursolic Acid and a Copper (II) Complex
| Compound | Assay | EC50/FRAP Value | Reference |
| Ursolic Acid | DPPH | 47.0 mM | |
| Cu(II) Ursolic Acid Complex | DPPH | 19.5 mM | |
| Ursolic Acid | FRAP | 20.8 µM Fe2+ | |
| Cu(II) Ursolic Acid Complex | FRAP | 35.4 µM Fe2+ | |
| Ursolic Acid | DPPH | 1721 ± 30.6 µg/mL | |
| Ursolic Acid | SOD | 392 ± 53.57 µg/mL | |
| Ursolic Acid | DPPH | 5.97 x 10⁻² ± 1 x 10⁻³ mg/mL |
Experimental Protocols
The following sections outline the general methodologies employed in the studies cited in this guide. These protocols provide a foundational understanding of the experimental setup for assessing the biological activities of ursolic and oleanolic acids.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated overnight to allow for cell attachment.
-
Treatment: Cells are treated with various concentrations of ursolic acid or oleanolic acid (e.g., 5, 10, 15, 20, 30, 40, 50 µM) for specified time periods (e.g., 24 and 48 hours).
-
MTT Incubation: After treatment, the media is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Annexin V-FITC and propidium iodide (PI) double staining is a common method to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the desired concentration of the compound for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB, Bcl-2, Bax, Caspases).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol).
-
Incubation: The reaction mixture is incubated in the dark for a specified period.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Mechanisms of Action
Ursolic acid and oleanolic acid exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved in their anti-cancer and anti-inflammatory activities.
TGF-β1/ZEB1/miR-200c Signaling Pathway in Colorectal Cancer
Ursolic acid has been shown to suppress the invasive potential of colorectal cancer cells by regulating the transforming growth factor-β1 (TGF-β1)/zinc finger E-box-binding homeobox 1 (ZEB1)/microRNA-200c (miR-200c) signaling pathway.
PI3K/Akt/NF-κB Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and inflammation. Both ursolic and oleanolic acids have been shown to inhibit this pathway.
Induction of Apoptosis
Ursolic acid induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Safety Operating Guide
Proper Disposal of Griseolic Acid B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of griseolic acid B, a complex organic compound. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle solid this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust particles.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.[1][2][3]
-
Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal.[2] Clean the affected area with an appropriate solvent.
II. Disposal Procedures for this compound
The primary method for the disposal of this compound is through collection as chemical waste for incineration by a licensed hazardous waste management company. Direct disposal into sanitary sewers or regular trash is strictly prohibited.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, as well as any grossly contaminated disposable items (e.g., weighing paper, gloves), in a clearly labeled, sealed, and chemically compatible waste container.
-
Solution Waste: If this compound is in a solvent, it should be collected in a designated container for halogenated or non-halogenated organic solvent waste, depending on the solvent used. Do not mix incompatible waste streams.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" label detailing the contents, including the full chemical name ("this compound") and any associated hazards.
Step 2: Neutralization of Dilute Aqueous Solutions (if applicable)
In some instances, very dilute aqueous solutions containing this compound may be neutralized before disposal, subject to local regulations. This procedure should only be performed by trained personnel.
-
Dilution: Ensure the acidic solution is dilute. If necessary, dilute with a large volume of cold water in a suitable container.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[4] Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[5]
-
Final Disposal: Once neutralized and confirmed to be non-toxic, the solution may be permissible for drain disposal with copious amounts of water, in accordance with local wastewater regulations.[6][7]
Experimental Protocol: Neutralization of Dilute this compound Solution
-
Preparation: In a chemical fume hood, place a beaker containing the dilute this compound solution in a larger secondary container (e.g., an ice bath) to manage any heat generated during neutralization.
-
pH Monitoring: Place a calibrated pH probe or have pH strips ready to monitor the solution's pH.
-
Addition of Base: While stirring the acidic solution gently, slowly add a 5% solution of sodium bicarbonate.
-
Controlled Reaction: Observe for any effervescence (gas evolution) and add the base incrementally to control the reaction rate.
-
Endpoint: Continue adding the base until the pH of the solution stabilizes within the neutral range (pH 6.0-8.0).
-
Final Check: Verify the final pH before proceeding with disposal as per institutional guidelines.
III. Quantitative Data Summary
| Parameter | Guideline | Source |
| Neutralized pH Range | 6.0 - 9.0 | [5] |
| PPE Requirements | Safety Goggles, Lab Coat, Gloves | [1][2][3] |
| Incompatible Materials | Oxidizing agents | [1][2] |
| Storage Conditions | Cool, dry, well-ventilated area | [1][2] |
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistics for Handling Griseolic Acid B
Hazard Identification and Personal Protective Equipment (PPE)
Given the unknown toxicological profile of Griseolic Acid B, it should be handled as a potent compound. Analogs like Toyocamycin are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, a conservative approach to PPE is crucial.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Required PPE | Notes |
| Weighing and Aliquoting (Powder) | - Full-face respirator with P100 (or FFP3) cartridges- Double nitrile gloves- Disposable lab coat with tight cuffs- Safety goggles (if not using a full-face respirator)- Sleeve covers | To be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.[2] |
| Solution Preparation | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- Face shield (if there is a splash hazard) | Work should be conducted in a chemical fume hood. |
| Cell Culture/In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses | Standard sterile cell culture techniques should be followed in a biological safety cabinet. |
| Animal Handling (Dosing) | - Nitrile gloves- Lab coat- Safety glasses or goggles | Depending on the route of administration, additional respiratory protection may be necessary. |
Operational Plan: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Ventilated balance enclosure or chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Conical tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE as specified in Table 1 for handling powdered compounds. Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.
-
Weighing:
-
Tare the analytical balance with the weighing vessel inside the enclosure.
-
Carefully weigh the desired amount of this compound. Avoid generating dust.[3]
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed this compound to an appropriate sterile tube or vial.
-
In the chemical fume hood, add the required volume of solvent to the vial to achieve the desired stock concentration.
-
Cap the vial securely.
-
-
Mixing:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for some compounds, but stability should be confirmed.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a designated and clearly marked freezer.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the potential for antimicrobial resistance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste (unused powder, contaminated weigh boats) | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- Dispose of through your institution's hazardous waste management program. |
| Liquid Waste (stock solutions, experimental media) | - Collect in a sealed, leak-proof, and clearly labeled hazardous waste container.- Do not pour down the drain.[3]- Dispose of through your institution's hazardous waste management program. |
| Contaminated PPE (gloves, lab coats, etc.) | - Place in a designated hazardous waste bag immediately after use.- Dispose of as hazardous waste. |
| Sharps (needles, serological pipettes) | - Dispose of in a designated sharps container for hazardous materials. |
Experimental Workflow Visualization
The following diagram illustrates the key stages and safety considerations for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
